Product packaging for Canavanine(Cat. No.:CAS No. 543-38-4)

Canavanine

Cat. No.: B1674654
CAS No.: 543-38-4
M. Wt: 176.17 g/mol
InChI Key: FSBIGDSBMBYOPN-VKHMYHEASA-N
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Description

Classification as a Non-Protein Amino Acid (NPAA)

L-Canavanine is classified as a non-proteinogenic L-alpha-amino acid. nih.govebi.ac.ukyeastgenome.org Unlike the 20 standard amino acids that are incorporated into proteins during translation, L-canavanine is not typically found in the proteins of most organisms. nih.govebi.ac.ukwikipedia.org Structurally, it is an analog of the proteinogenic amino acid L-arginine, with the key difference being the replacement of a methylene (B1212753) bridge with an oxygen atom in its structure. wikipedia.orguky.eduuky.edu This structural mimicry is central to its biological activity and its role as an L-arginine antimetabolite. nih.govuky.eduuky.edu Non-proteinogenic amino acids are common in the plant kingdom, with over 60 identified in the Leguminosae family alone. frontiersin.org Plants utilize these compounds for various interactions with their environment. frontiersin.orgnih.gov

Natural Occurrence and Distribution in Leguminous Plants

L-Canavanine is synthesized exclusively by leguminous plants belonging to the family Fabaceae (Leguminosae). uky.educdnsciencepub.com Its occurrence is limited to legumes, specifically within the subfamily Papilionoideae. cdnsciencepub.comnih.govuky.edu While present in all tissues of the living plant, L-canavanine is primarily stored in the seeds. uky.edu

Abundance in Specific Plant Species (e.g., Canavalia ensiformis, Medicago sativa)

Many leguminous species are prolific producers of L-canavanine, dedicating substantial nitrogen resources to its storage. uky.eduresearchgate.net Notable examples include species from the genus Canavalia, such as Canavalia ensiformis (jack bean) and Canavalia gladiata (sword bean). uky.eduresearchgate.netuky.edu Canavalia ensiformis seeds can contain about 2.5% to 5.1% canavanine by dry weight, while Canavalia gladiata stores around 1.4%. uky.eduresearchgate.netuky.eduresearchgate.net The neotropical legume Dioclea megacarpa is also known to sequester very high amounts of seed this compound. uky.eduresearchgate.net

Another significant source of L-canavanine, particularly in North America, is Medicago sativa (alfalfa). uky.eduuky.eduuky.edu Alfalfa seeds are rich in this non-protein amino acid, with concentrations typically ranging from 1.4% to 1.8% of the dry matter. nih.govresearchgate.nettandfonline.comtandfonline.com Other species reported to contain this compound include Hedysarum alpinum and Vicia villosa (hairy vetch). frontiersin.orgnih.govresearchgate.net Some legumes may store exceptionally high amounts, with reported content as high as 10-13% of seed dry weight, constituting over 95% of free amino acid nitrogen in some cases. researchgate.netresearchgate.net

Below is a table illustrating the approximate this compound content in the seeds of some notable plant species:

Plant SpeciesApproximate Seed this compound Content (% Dry Weight)
Canavalia ensiformis2.5 - 5.1 uky.eduresearchgate.netuky.eduresearchgate.net
Canavalia gladiata~1.4 uky.eduuky.edu
Medicago sativa1.4 - 1.8 nih.govresearchgate.nettandfonline.comtandfonline.com
Dioclea megacarpaVery high (can exceed 95% of free amino acid N) uky.edu
Vicia incanaUp to 3.27 g/100 g flour researchgate.net

Note: this compound content can vary depending on factors such as variety, growing conditions, and analytical methods.

Accumulation in Plant Tissues (e.g., seeds, sprouts)

While present throughout the plant, L-canavanine primarily accumulates in the seeds. uky.eduuky.eduCurrent time information in Utrecht, NL.mdpi.com This accumulation serves a dual purpose: as a vital source of nitrogen for the germinating embryo and as a defense compound against herbivores and pathogens. wikipedia.orguky.eduuky.edumdpi.com During germination, the stored this compound is catabolized, yielding canaline (B555070) and urea (B33335), which are further broken down to provide nitrogen for the developing seedling. nih.gov Sprouts of this compound-containing plants, such as alfalfa (Medicago sativa), also contain appreciable levels of L-canavanine, ranging from 1.3% to 2.4% of the dry matter in commercially grown sprouts. nih.govuky.edutandfonline.comtandfonline.com L-canavanine has also been found in the root exudate of young plants like hairy vetch (Vicia villosa). frontiersin.orgnih.govnih.gov

Historical Context of L-Canavanine Discovery and Research

L-Canavanine was first discovered and isolated in 1929 from the jack bean (Canavalia ensiformis). nih.gov Early research focused on its structural determination and its similarity to arginine. The development of a specific colorimetric reaction using pentacyanoammoniumferrate facilitated extensive surveys of its distribution across various plant species. nih.gov

Gerald A. Rosenthal and colleagues have made significant contributions to the understanding of L-canavanine's biochemical ecology and its role as an arginine antimetabolite. Much of the detailed research findings regarding its toxicity, incorporation into proteins, and its function as a protective allelochemical against insects and other organisms stem from their work. uky.eduuky.eduuky.eduresearchgate.netuky.eduresearchgate.net Investigations into the tolerance or sensitivity of different organisms to L-canavanine have provided insights into the mechanisms by which some species can metabolize or avoid its detrimental effects. wikipedia.orguky.eduuky.eduuky.edu Research has also explored its potential applications, including its properties as a plant growth inhibitor and its effects on microbial communities. frontiersin.orgnih.govjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N4O3 B1674654 Canavanine CAS No. 543-38-4

Properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid
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InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
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InChI Key

FSBIGDSBMBYOPN-VKHMYHEASA-N
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Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N
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Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)N
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Molecular Formula

C5H12N4O3
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DSSTOX Substance ID

DTXSID5045041
Record name L-Canavanine
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Molecular Weight

176.17 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid
Record name L-Canavanine
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Solubility

Very soluble in water, Insoluble in alcohol, ether, benzene
Record name (L)-CANAVANINE
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Color/Form

Crystals from absolute alcohol

CAS No.

543-38-4
Record name Canavanine
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Melting Point

184 °C, MP: 172 °C
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Record name Canavanine
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Biosynthesis and Metabolic Pathways of L Canavanine

Biosynthetic Route in Plants

The biosynthesis of L-canavanine in plants, particularly in species like the jack bean (Canavalia ensiformis), involves a pathway analogous to the mammalian urea (B33335) cycle. nih.govhmdb.cafoodb.ca

Precursor Compounds

While the complete biochemical basis for the formation of substantial amounts of canavanine remains under investigation, studies, primarily using labeled precursors like [14C]carbamoyl phosphate (B84403), have provided evidence for its synthesis. nih.gov Research suggests that L-canaline serves as a precursor in this pathway. nih.govhmdb.cafoodb.ca

Enzymatic Steps and Intermediates

The biosynthetic route from L-canaline to L-canavanine is proposed to occur through a two-step reaction involving intermediate compounds. researchgate.netresearchgate.net This pathway is thought to involve the carbamylation of canaline (B555070) to form O-ureidohomoserine, followed by the conversion of O-ureidohomoserine to canavaninosuccinic acid, and finally the formation of this compound from canavaninosuccinic acid. uky.edu While enzymes capable of catalyzing the production of O-ureidohomoserine from canaline and this compound from canavaninosuccinic acid have been isolated from plants like the jack bean, the in vivo existence of detectable levels of O-ureidohomoserine and canavaninosuccinic acid has been challenging to prove. uky.edu

The proposed enzymatic steps and intermediates are:

Conversion of L-canaline to O-ureidohomoserine. researchgate.netuky.eduhmdb.cafoodb.caresearchgate.net

Conversion of O-ureidohomoserine to canavaninosuccinic acid. researchgate.netuky.eduresearchgate.net

Conversion of canavaninosuccinic acid to L-canavanine. scientificlabs.co.ukresearchgate.netuky.eduresearchgate.netchemdad.comsigmaaldrich.com

This pathway bears analogy to the Krebs-Henseleit ornithine-urea cycle found in mammals. uky.eduhmdb.cafoodb.ca

Role of Specific Enzymes in Anabolism

Feeding experiments have indicated the presence of enzyme activities involved in the this compound biosynthetic pathway, including canaline-dependent ornithine carbamyltransferase, ureidohomoserine-dependent argininosuccinate (B1211890) synthetase, and canavaninosuccinate-dependent argininosuccinate lyase. hmdb.cafoodb.ca Canaline-dependent ornithine carbamyltransferase, which is involved in the synthesis of O-ureidohomoserine from canaline, has been purified. hmdb.cafoodb.ca The synthesis of O-ureidohomoserine is considered a potentially rate-limiting step in this process. hmdb.cafoodb.ca

Catabolism and Degradation of L-Canavanine

L-Canavanine catabolism is crucial for mobilizing stored nitrogen and providing metabolic resources for the developing plant. uky.eduuky.edunih.gov This process primarily involves the breakdown of L-canavanine into other compounds.

Conversion to L-Canaline and Urea

The primary pathway for L-canavanine catabolism in this compound-containing plants is the hydrolytic cleavage of L-canavanine to L-canaline and urea. uky.eduuky.eduuky.edunih.govacguanacaste.ac.crnih.govuky.eduresearchgate.netoup.comacs.org This reaction is catalyzed by the enzyme arginase. uky.eduuky.eduuky.edunih.govacguanacaste.ac.crnih.govuky.eduresearchgate.netuky.edunih.gov The conversion to canaline and urea is a significant step in mobilizing the nitrogen stored within the guanidinooxy group of this compound. uky.eduuky.eduuky.edu

Role of Arginase and Urease in Catabolic Processes

Arginase (EC 3.5.3.1) is widely distributed in this compound-accumulating legumes and catalyzes the initial hydrolytic cleavage of L-canavanine to L-canaline and urea. uky.eduuky.eduacguanacaste.ac.crresearchgate.netuky.edunih.gov While arginase is also involved in arginine degradation, in this compound-producing plants like the jack bean, it functions in the catabolism of both compounds. acguanacaste.ac.cr

Urease (EC 3.5.1.5) is also commonly found in this compound-containing plants and is responsible for the subsequent conversion of urea, produced from arginase activity on this compound, into carbon dioxide and ammonia (B1221849). uky.eduacguanacaste.ac.crnih.govresearchgate.netuky.edusigmaaldrich.com This sequential action of arginase and urease is the predominant route for this compound catabolism in these plants, ensuring that a significant portion of the stored nitrogen is released as ammonia, which can then be utilized by the plant. uky.edunih.govresearchgate.net A positive correlation has been observed between seed this compound content and seed urease activity. uky.edu

The catabolism of L-canavanine through the action of arginase and urease can be summarized as follows: L-Canavanine + H₂O → L-Canaline + Urea (catalyzed by Arginase) uky.eduuky.eduacguanacaste.ac.crresearchgate.netuky.edunih.gov Urea + H₂O → 2 NH₃ + CO₂ (catalyzed by Urease) uky.eduacguanacaste.ac.crnih.govresearchgate.netuky.edusigmaaldrich.com

This process effectively releases ammoniacal nitrogen from this compound. uky.edunih.gov While this pathway is crucial for nitrogen mobilization, the resulting L-canaline is a potentially deleterious compound. uky.edu However, some plants and organisms have mechanisms to further metabolize or detoxify canaline, such as the reductive cleavage of canaline to homoserine and ammonia catalyzed by canaline reductase. uky.eduuky.eduwikipedia.orgpnas.org

Formation of Cyanamide (B42294) as a Metabolite

L-Canavanine can act as a precursor for the formation of cyanamide in certain plants, such as hairy vetch (Vicia villosa). researchgate.netfrontiersin.orgnih.gov Cyanamide is another allelochemical found in these plants. frontiersin.orgnih.gov Studies have shown that L-canavanine content in hairy vetch roots declines after seed germination, with a concomitant conversion to cyanamide. frontiersin.orgnih.gov

L-Canavanine Metabolism in this compound-Sensitive Organisms

In organisms sensitive to L-canavanine, its metabolism can lead to toxic effects. The primary mechanism of toxicity involves L-canavanine mimicking L-arginine, leading to its misincorporation into proteins during synthesis. tandfonline.comresearchgate.netuchicago.edu This results in the production of non-functional or altered proteins, disrupting various cellular processes including RNA and DNA metabolism, and protein synthesis. tandfonline.comresearchgate.netuchicago.edu

Enzymatic Processing of L-Canavanine

Enzymatic processing of L-canavanine in sensitive organisms often involves enzymes that typically act on L-arginine. Arginase (EC 3.5.3.1), an enzyme widely distributed in insects and plants, can hydrolyze L-canavanine into L-canaline and urea. uky.eduuky.eduuky.edu This reaction is a significant step in the catabolism of L-canavanine in both this compound-containing plants and some sensitive organisms that have developed detoxification mechanisms. uky.eduuky.eduuky.edu

In some bacteria, L-canavanine can be converted to homoserine through direct reduction to form guanidine (B92328) or hydrolysis to yield hydroxyguanidine, rather than proceeding through canaline. uky.edu The tobacco budworm, Heliothis virescens, a this compound-resistant insect, detoxifies this compound by reducing it to homoserine and guanidine, also bypassing canaline formation. uky.edupnas.org This detoxification in H. virescens is mediated by a constitutive enzyme in the larval gut, known as this compound hydrolase (EC 3.13.1.1), which catalyzes the irreversible hydrolysis of L-canavanine to L-homoserine and hydroxyguanidine. pnas.org

Another enzyme, arginine deiminase (ADI), found in microorganisms, catalyzes the hydrolytic conversion of L-arginine to ammonia and L-citrulline. unm.eduacs.org L-canavanine can act as a slow substrate for ADI, producing O-ureido-L-homoserine. unm.eduacs.org Kinetic and mass spectrometric analyses have shown that the interaction of L-canavanine with ADI can follow competing pathways, leading to either product formation or the formation of inactive enzyme adducts. unm.eduacs.org

Formation and Fate of L-Canaline

L-Canaline (L-2-amino-4-(aminooxy)butyric acid) is primarily formed from the arginase-mediated hydrolysis of L-canavanine. uky.eduuky.eduuky.eduuky.edu This compound is a structural analog of L-ornithine and is considered a toxic metabolite. uky.eduuky.edumedchemexpress.com Canaline is notable for possessing a free terminal aminooxy group (-ONH2). uky.edu

The toxicity of L-canaline stems largely from its reactivity with carbonyl groups, particularly with pyridoxal (B1214274) phosphate (PLP), a crucial cofactor for many enzymes, including decarboxylases and aminotransferases. uky.eduuky.edupnas.orguky.edu Canaline reacts with PLP to form a stable oxime, effectively inactivating these vital enzymes. uky.eduuky.edupnas.orguky.edu This inactivation can disrupt various metabolic pathways, including the depletion of tricarboxylic acid cycle compounds through reactions with intermediates like 2-oxoglutaric acid, pyruvic acid, and oxaloacetic acid. uky.edu

In this compound-synthesizing plants like Canavalia ensiformis, canaline is further metabolized. uky.edupnas.org A key enzyme in this process is L-canaline reductase, which catalyzes the NADPH-dependent reductive cleavage of L-canaline to L-homoserine and ammonia. pnas.orgpnas.org This reaction is unique to higher plants and serves several important functions: detoxifying canaline, increasing the yield of ammoniacal nitrogen from this compound, and allowing the carbon skeleton of this compound to be utilized in primary metabolic reactions. pnas.orgpnas.org Homoserine derived from canaline can support the biosynthesis of other amino acids like lysine. uky.edu

In the bruchid beetle (Caryedes brasiliensis), which feeds on this compound-containing seeds, canaline is also cleaved to yield homoserine and ammonia, demonstrating a convergent evolutionary adaptation for detoxification. uky.edu

Interactive Table: Enzymatic Processing of L-Canavanine and L-Canaline

EnzymeSubstrateProductsOrganism TypeNotes
ArginaseL-CanavanineL-Canaline, UreaPlants, InsectsWidely distributed. uky.eduuky.eduuky.edu
UreaseUreaCarbon Dioxide, AmmoniaPlants, Some InsectsOften found in this compound-containing plants and adapted insects. uky.eduuky.eduuky.edu
This compound HydrolaseL-CanavanineL-Homoserine, HydroxyguanidineInsects (H. virescens)Irreversible hydrolysis, cleaves O-N bond. pnas.org
Arginine DeiminaseL-CanavanineO-Ureido-L-homoserine, AmmoniaMicroorganismsSlow substrate, can lead to enzyme inactivation. unm.eduacs.org
L-Canaline ReductaseL-CanalineL-Homoserine, AmmoniaHigher PlantsNADPH-dependent reductive cleavage, detoxifies canaline. pnas.orgpnas.org

Microorganismal L-Canavanine Utilization and Degradation

Certain rhizosphere-associated bacteria have developed the ability to degrade and utilize L-canavanine as a sole carbon and nitrogen source. nih.gov A specific degradation pathway in some Pseudomonas species and Rhizobiales involves the enzyme this compound-γ-lyase. nih.govrsc.org This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the elimination of hydroxyguanidine from this compound, yielding homoserine. nih.govrsc.org Further enzymatic activities channel homoserine into pathways like the tricarboxylic acid (TCA) cycle. nih.gov

L-canavanine can influence soil microbial communities. frontiersin.orgnih.govresearchgate.net Studies with hairy vetch root exudates containing L-canavanine have shown alterations in microbial community composition and diversity in the soil. frontiersin.orgnih.govresearchgate.net For instance, the abundance of Firmicutes and Actinobacteria increased with L-canavanine application, while Proteobacteria and Acidobacteria populations decreased at higher concentrations. nih.govresearchgate.net Prediction of soil metabolic pathways suggests that L-canavanine can enrich pathways related to the degradation of nitrogen-rich compounds, such as the L-arginine degradation pathway. nih.govresearchgate.net This indicates that some soil microorganisms can utilize L-canavanine as a nutrient source. frontiersin.org

L-canavanine has also been reported to act as an inhibitor of certain bacteria, potentially increasing the survival chance of seeds that produce it. frontiersin.orgresearchgate.net It can interfere with quorum sensing in bacteria like Sinorhizobium meliloti. nih.gov

Molecular and Cellular Mechanisms of L Canavanine Action

L-Arginine Antimetabolite Activity

L-canavanine functions as a potent antimetabolite of L-arginine due to its close structural resemblance, enabling it to compete for binding sites in various enzymatic reactions where L-arginine is the natural substrate. uchicago.eduuky.eduuky.edunih.gov

Competition with L-Arginine for Biochemical Processes

Because of its structural similarity, L-canavanine can function as a substrate in many enzyme-mediated reactions that preferentially utilize L-arginine. uky.eduuky.eduuky.eduuky.edu This allows L-canavanine to compete with L-arginine for active sites, potentially inhibiting a wide range of enzyme-directed reactions. uky.eduuky.edu L-canavanine's ability to compete with L-arginine is a key element in its antimetabolic properties across a broad spectrum of species. uchicago.edunih.gov

Interaction with Arginyl-tRNA Synthetase

A critical aspect of L-canavanine's mechanism of action involves its interaction with arginyl-tRNA synthetase (ArgRS), an enzyme responsible for attaching L-arginine to its cognate tRNA (tRNAArg) during protein synthesis. uky.eduuky.eduuky.edunih.gov

Activation and Aminoacylation of L-Canavanine to tRNAArg

A defining characteristic of organisms sensitive to L-canavanine is the inability of their arginyl-tRNA synthetase to effectively discriminate between L-arginine and L-canavanine. uky.eduresearchgate.net This lack of discrimination leads to the activation and aminoacylation of L-canavanine to tRNAArg. uky.eduuky.edunih.govresearchgate.net The aminoacylation process typically involves the activation of the amino acid as an enzyme-bound aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the 3'-hydroxyl of the cognate tRNA. tandfonline.com Arginyl-tRNA synthetase readily esterifies L-canavanine to tRNAArg. uky.eduresearchgate.net

Research comparing ArgRS from a canavanine-producing plant (jack bean) and a non-producer (soybean) revealed differences in their ability to discriminate. researchgate.netnih.gov While the jack bean enzyme showed a discrimination factor of 485 against L-canavanine, the soybean enzyme effectively produced canavanyl-tRNAArg. researchgate.netnih.gov Studies using Escherichia coli ArgRS also demonstrated that it does not effectively discriminate between L-arginine and L-canavanine. researchgate.netnih.gov This highlights that the ability to differentiate between these two amino acids varies across species and enzyme sources. researchgate.netnih.gov

Implications for Fidelity of Protein Synthesis

Aminoacyl-tRNA synthetases play a crucial role in maintaining the fidelity of protein synthesis by accurately matching amino acids to their corresponding tRNAs. tandfonline.comsci-hub.se The misaminoacylation of tRNAArg with L-canavanine directly compromises this fidelity. uni-konstanz.de Unlike some other aminoacyl-tRNA synthetases, arginyl-tRNA synthetase does not possess hydrolytic post-transfer editing activity, a mechanism that would typically correct mischarged tRNAs. researchgate.netnih.govuni-konstanz.de The accumulation of canavanyl-tRNAArg results from this lack of editing and the enzyme's inability to fully discriminate against L-canavanine. uni-konstanz.de This mischarged tRNAArg then proceeds to the ribosome, where L-canavanine is incorporated into nascent polypeptide chains in place of L-arginine. uky.edunih.govsci-hub.seuni-konstanz.de

Formation and Consequences of Canavanyl Proteins

The incorporation of L-canavanine into proteins in place of L-arginine leads to the formation of "canavanyl proteins." uky.eduuky.edunih.govresearchgate.net This substitution occurs because the protein synthesis machinery utilizes the mischarged canavanyl-tRNAArg as if it were arginyl-tRNAArg. uky.edunih.govsci-hub.seuni-konstanz.de

The presence of L-canavanine within a polypeptide chain can significantly alter the protein's physicochemical properties. nih.gov The decreased basicity of L-canavanine's guanidinooxy group compared to L-arginine's guanidino group affects residue interactions and can disrupt the tertiary and/or quaternary structures essential for a protein's correct three-dimensional conformation. uky.eduuky.eduresearchgate.net Alterations in protein conformation can adversely affect protein function. uky.edu

Studies have demonstrated the functional consequences of this compound incorporation. For instance, in the tobacco hornworm (Manduca sexta), L-canavanine is incorporated into newly synthesized proteins. wikipedia.orguky.edunih.govresearchgate.netnih.gov Canavanyl-containing proteins have been shown to be preferentially degraded compared to their normal counterparts. researchgate.netnih.gov Incorporation of L-canavanine into inducible proteins like lysozyme (B549824) in M. sexta larvae resulted in a significant loss of catalytic activity (e.g., a 48% loss with a 1:3.8 ratio of this compound to arginine substitution). uky.edu Similarly, canavanyl-containing diptericin (B1576906) A, an antibacterial protein, showed significantly decreased antibacterial activity. researchgate.net In anglerfish islet cells, L-canavanine incorporation into prohormones like glucagon, insulin, and somatostatin (B550006) rendered them resistant to tryptic hydrolysis, indicating replacement of L-arginine at cleavage sites. tandfonline.com

The formation of structurally aberrant, dysfunctional canavanyl proteins is considered a significant basis for L-canavanine's antimetabolic properties and toxicity in sensitive organisms. uky.eduuky.edunih.gov This aberrant protein formation can ultimately disrupt critical cellular processes, including protein synthesis itself, as well as affect regulatory and catalytic reactions of arginine metabolism and the formation of structural components. uchicago.edunih.gov

Incorporation of L-Canavanine into Nascent Polypeptide Chains

A primary mechanism of L-canavanine toxicity involves its recognition and activation by arginyl-tRNA synthetase, the enzyme responsible for attaching L-arginine to its cognate tRNA (tRNAArg). uchicago.edunih.govresearchgate.netuky.eduuky.edunih.govtandfonline.comnih.gov In organisms sensitive to L-canavanine, this enzyme often fails to discriminate effectively between L-arginine and L-canavanine. uky.edutandfonline.com Consequently, L-canavanine is aminoacylated to tRNAArg and subsequently incorporated into nascent polypeptide chains during protein synthesis, replacing L-arginine residues. uchicago.edunih.govresearchgate.netuky.eduuky.edunih.govtandfonline.comnih.gov

Studies have shown varying levels of this compound incorporation depending on the organism and tissue. For instance, in Manduca sexta larvae, approximately 3.5% of administered radiolabeled this compound was incorporated into hemolymph proteins after 24 hours. tandfonline.com Analysis of body wall and musculature proteins in the same larvae revealed a substitution rate where, on average, one in two arginyl residues were replaced by this compound under optimal incorporation conditions. uky.edutandfonline.com In locust vitellogenin, a modest replacement level of about 1 in 225 amino acids (approximately 18 of 200 arginyl residues) was sufficient to induce significant structural alteration. uky.edu Research on Escherichia coli demonstrated this compound incorporation into proteins, including alkaline phosphatase, where a high degree of replacement (at least 13, possibly 18 or 19 out of 20-22 arginines) was observed. researchgate.net

Alteration of Protein Three-Dimensional Conformation

The incorporation of L-canavanine into polypeptide chains leads to the formation of "canavanyl proteins." ontosight.airesearchgate.netuky.edunih.govtandfonline.comnih.gov L-canavanine differs from L-arginine by the replacement of a methylene (B1212753) bridge with an oxygen atom, resulting in a guanidinooxy moiety with a lower pKa (7.04) compared to the guanidino group of L-arginine (10.48). uky.edutandfonline.comtandfonline.com This difference in basicity means that at physiological pH, L-canavanine is significantly less protonated than L-arginine. uky.edutandfonline.comtandfonline.com

This altered chemical structure and charge distribution in canavanyl proteins can disrupt critical R group interactions essential for proper protein folding and the establishment of the correct three-dimensional conformation (tertiary and quaternary structures). uky.eduuky.edutandfonline.com Experimental evidence, including electrophoretic analysis and evaluation of surface-exposed residues, has demonstrated that this compound incorporation profoundly alters the structure of proteins like vitellogenin. uky.eduuky.edutandfonline.com

Functional Disruption and Aberrant Protein Activity

The altered three-dimensional conformation of canavanyl proteins often results in impaired or complete loss of their biological function. uchicago.eduwikipedia.orgontosight.airesearchgate.netuky.eduuky.edutandfonline.comnih.govnih.govnih.gov This functional disruption can affect a wide range of proteins, including enzymes, structural components, and regulatory proteins. uchicago.edunih.govontosight.airesearchgate.netuky.eduuky.edutandfonline.comnih.govtandfonline.comnih.govnih.gov

For example, this compound incorporation into lysozyme in Manduca sexta larvae resulted in a 48% loss of catalytic activity. uky.edutandfonline.com In Escherichia coli, this compound treatment completely abrogated the activity of water-soluble β-galactosidase. tandfonline.com Canavanyl proteins can also disrupt post-translational modifications, particularly when L-arginine is located at crucial cleavage or modification sites. tandfonline.com Studies have shown that this compound incorporation can reduce the processing of proalbumin to albumin and slow down the conversion of prohormones like POMC. tandfonline.com Furthermore, canavanyl prohormones have been observed to resist cleavage by trypsin, suggesting replacement of L-arginine at cleavage sites. tandfonline.com

In the fly Phormia terranovae, incorporation of this compound into antibacterial proteins like diptericin B and C led to a total loss of antibacterial activity, while diptericin A and peak V protein were severely inhibited. nih.gov This loss of activity occurred despite this compound stimulating induced protein synthesis. nih.gov

Preferential Degradation of Canavanyl Proteins

Organisms sensitive to L-canavanine often possess mechanisms for recognizing and degrading the aberrant canavanyl proteins. uky.edunih.govnih.gov This preferential degradation helps to mitigate the toxic effects of these misfolded or non-functional proteins. uky.edunih.govnih.gov

Studies in Manduca sexta larvae using double-label protein-turnover experiments with radiolabeled this compound and arginine demonstrated that this compound-containing hemolymph proteins were degraded preferentially compared to normal proteins. uky.edunih.govnih.gov This metabolic capacity can lead to an underestimation of the actual level of this compound incorporation into proteins over time. uky.edu In HEp-2 cells, endogenous canavanyl proteins have been shown to be preferentially ubiquitinated, suggesting degradation via the proteasome pathway. frontiersin.org However, some cell types, like MIAPaCa-2 cells, may not preferentially degrade canavanyl proteins, contributing to this compound's antiproliferative effects. tandfonline.com

Interference with Core Cellular Processes

Beyond the direct impact on protein structure and function, L-canavanine can interfere with other core cellular processes. uchicago.edunih.gov

Disruption of Protein Synthesis Machinery

While L-canavanine is a substrate for protein synthesis machinery, its incorporation can ultimately disrupt the process itself. uchicago.edunih.govnih.govresearchgate.netnih.gov The accumulation of aberrant canavanyl proteins can overwhelm cellular protein quality control systems and lead to stress responses that impact protein synthesis. ontosight.ai Although some studies initially showed a stimulation of protein synthesis upon this compound injection, this was followed by preferential degradation of the anomalous proteins, suggesting a complex interplay. nih.govnih.gov In Escherichia coli cells treated with this compound, the protein synthesizing system was found to be defective, with washed ribosomes showing only slight activity, although activity could be restored with synthetic mRNA. researchgate.net This suggests that the accumulation of canavanyl proteins or their impact on cellular components can impair the efficiency of the protein synthesis machinery.

Impact on RNA and DNA Metabolism

The production of this compound-containing proteins can ultimately disrupt critical reactions involved in RNA and DNA metabolism. uchicago.edunih.govresearchgate.netnih.gov While the exact mechanisms are not fully elucidated, the presence of aberrant proteins can interfere with enzymes and pathways essential for nucleic acid synthesis and maintenance. uchicago.edunih.govresearchgate.net

Studies have shown that L-canavanine can inhibit DNA synthesis. researchgate.netresearchgate.net In transformed epithelial monkey kidney cells, this compound selectively inhibited DNA replication. uky.edu This inhibition of DNA synthesis is thought to be a result of the synthesis of abnormal canavanyl proteins required for DNA synthesis, rather than a general inhibition of RNA or protein synthesis. researchgate.net this compound treatment has also been linked to slight DNA fragmentation in tomato roots at higher concentrations. nih.gov Furthermore, this compound can affect RNA synthesis. researchgate.net In this compound-dead Escherichia coli cells infected with T4 phage, the formation of phage-induced messenger RNA was not observed, consequently preventing phage-induced protein and DNA synthesis. researchgate.net

Modulation of Arginine Metabolism Pathways

As a structural analog of L-arginine, L-canavanine directly interferes with metabolic pathways that utilize L-arginine as a substrate. uchicago.edunih.gov L-canavanine can be recognized and processed by enzymes involved in arginine metabolism, including arginyl-tRNA synthetase. uchicago.edunih.gov This enzyme is responsible for attaching L-arginine to its corresponding tRNA during protein synthesis. When L-canavanine is present, arginyl-tRNA synthetase can mistakenly aminoacylate tRNA with L-canavanine, leading to its incorporation into nascent polypeptide chains. uchicago.edunih.gov This misincorporation is a primary mechanism by which L-canavanine disrupts protein structure and function. uchicago.eduontosight.airesearchgate.net

Furthermore, L-canavanine can affect other reactions within arginine metabolism. Studies have indicated that L-canavanine can influence enzymes like arginase, potentially increasing its activity, and decrease the activity of ornithine decarboxylase. cambridge.org It can also inhibit transamidinase activity and interfere with the sodium-dependent transport of L-arginine across cell membranes. cambridge.org In ureotelic animals, L-canavanine can replace L-arginine in the urea (B33335) cycle, leading to the formation of canavaninosuccinate (B1263244) instead of argininosuccinate (B1211890), which is then converted to this compound and L-canaline. cambridge.org

Alteration of Polyamine Biosynthesis

Polyaminestructures like putrescine, spermidine (B129725), and spermine (B22157) are essential for various cellular processes, including cell growth, differentiation, and DNA synthesis. tandfonline.comnih.gov L-arginine is a precursor for polyamine biosynthesis, primarily through the action of arginine decarboxylase. researchgate.nettandfonline.com L-canavanine has been shown to disrupt polyamine biosynthesis. researchgate.nettandfonline.comnih.gov

Research in corn (Zea mays L.) roots demonstrated that L-canavanine acts as a competitive inhibitor of arginine decarboxylase, leading to a marked decrease in cell division and DNA synthesis. tandfonline.com Treatment with L-canavanine significantly decreased putrescine content and inhibited the increase in spermidine content, thereby modifying the ratio of putrescine to spermidine. tandfonline.com The activity of both arginine decarboxylase and, to a lesser extent, ornithine decarboxylase were inhibited by L-canavanine. tandfonline.com Addition of L-arginine partially alleviated these inhibitory effects, suggesting a direct interference with arginine-dependent polyamine synthesis pathways. tandfonline.com Studies in Escherichia coli have also shown that L-canavanine inhibits the synthesis of polyamines. nih.gov

Inhibition of Pyridoxal (B1214274) Phosphate-Dependent Enzymes by L-Canaline

L-canavanine can be metabolized to L-canaline, a highly toxic non-protein amino acid that is a structural analog of L-ornithine. uky.eduuky.eduebi.ac.uk L-canaline is a potent inhibitor of enzymes that require pyridoxal 5'-phosphate (PLP) as a cofactor. uky.eduuky.eduebi.ac.ukacs.orgglpbio.com PLP-dependent enzymes are involved in a wide range of metabolic reactions, including amino acid metabolism, neurotransmitter synthesis, and heme synthesis.

L-canaline inhibits PLP-dependent enzymes by forming a stable, covalently-bound oxime with the pyridoxal phosphate (B84403) moiety in the enzyme's active site. uky.eduuky.eduebi.ac.ukacs.orgglpbio.com This irreversible binding inactivates the enzyme. uky.eduebi.ac.ukacs.orgglpbio.com Examples of PLP-dependent enzymes inhibited by L-canaline include amino acid decarboxylases, aminotransferases (such as ornithine aminotransferase), and hydroxymethyltransferase. uky.eduacs.orgglpbio.com The ability of L-canaline to form oximes also allows it to scavenge essential α-keto acids like pyruvate, oxaloacetate, and α-ketoglutarate, potentially depleting carbon skeletons required for amino acid synthesis. uky.eduebi.ac.uk

Effects on Nitric Oxide Synthesis and Signaling

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a crucial signaling molecule involved in various physiological processes in both animals and plants. cambridge.orgresearchgate.netnih.govnih.gov As an arginine analog, L-canavanine can interfere with NO synthesis. researchgate.netnih.govfrontiersin.orgresearchgate.net

In mammalian systems, L-canavanine has been described as a selective inhibitor of inducible nitric oxide synthase (iNOS). researchgate.netnih.govresearchgate.netportlandpress.comnih.gov Studies in rodents have shown that L-canavanine can attenuate the increase in plasma nitrate (B79036) (a metabolite of NO) induced by lipopolysaccharide (LPS), suggesting inhibition of iNOS activity. portlandpress.comnih.gov This selective inhibition of iNOS, as opposed to constitutive NOS (cNOS), has been proposed as a potential therapeutic mechanism in conditions like septic shock. portlandpress.comnih.gov

In plants, L-canavanine has also been shown to inhibit arginine-dependent NOS-like activity, leading to a decrease in NO levels. nih.govfrontiersin.orgresearchgate.net This reduction in NO can impact various plant processes and interact with other signaling pathways. frontiersin.orgresearchgate.net

Research findings on the effect of L-canavanine on arginine-dependent NOS-like activity in tomato roots are presented in the table below.

L-Canavanine Concentration (µM)Culture Period (h)Arg-dependent NOS-like Activity (nmol NO min⁻¹ g⁻¹ protein)Inhibition (%)
Control240.33 - 0.380
1024~0.13 - 0.15~60
5024~0.10 - 0.11~70
Control720.33 - 0.380
1072~0.16 - 0.19~50
5072~0.10 - 0.11~70

*Data derived from research on tomato roots. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Production

L-canavanine exposure can lead to the induction of oxidative stress and the production of reactive oxygen species (ROS). ontosight.ainih.govfrontiersin.orgresearchgate.netjst.go.jp ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. researchgate.netjst.go.jp

Studies have shown that L-canavanine can induce the production of superoxide (B77818) radicals (O₂•⁻) and elevate hydrogen peroxide (H₂O₂) concentration in plant roots. nih.govfrontiersin.org This accumulation of ROS can disrupt the antioxidant-oxidant balance within cells, favoring oxidative stress. jst.go.jp L-canavanine exposure has been linked to increased levels of markers of oxidative damage, such as malondialdehyde (MDA) and protein carbonyl groups. researchgate.netfrontiersin.orgresearchgate.netjst.go.jp The induction of oxidative stress is considered a significant component of L-canavanine's toxicity. researchgate.netjst.go.jp

Research on superoxide radical generation in tomato root extracts following L-canavanine treatment is summarized below.

L-Canavanine Concentration (µM)Culture Period (h)Superoxide Radical Generation (µmol min⁻¹ mg⁻¹ FW)
Control241.125
1024~2.25
5024~1.125
Control721.110
1072>1.110 (declined from 24h but still higher than control)
5072~1.110

*Data derived from research on tomato roots. nih.gov

Activation of Cellular Stress Response Pathways (e.g., Unfolded Protein Response, Heat Shock Response)

The incorporation of L-canavanine into proteins can lead to protein misfolding and aggregation, which in turn activates cellular stress response pathways aimed at restoring protein homeostasis. ontosight.ainih.govresearchgate.netnih.gov Two key pathways involved are the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR). ontosight.airesearchgate.netnih.gov

The accumulation of unfolded or misfolded proteins, often referred to as proteotoxic stress, triggers the UPR and HSR. ontosight.airesearchgate.netnih.gov The HSR is primarily mediated by Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of molecular chaperones and proteases. researchgate.netnih.govembopress.org These proteins assist in the refolding of misfolded proteins or target them for degradation, thereby aiming to restore proteome integrity. researchgate.netnih.gov L-canavanine is recognized as a small molecule activator of the HSR due to its ability to induce protein misfolding. researchgate.netnih.gov Studies have shown that L-canavanine treatment can lead to the activation of stress signaling pathways, including the UPR and HSR. ontosight.ainih.govresearchgate.net The C-terminus of Hsp70-interacting protein (CHIP), a co-chaperone and ubiquitin ligase, has been shown to regulate the activation of the HSR in response to protein aggregation stresses induced by agents like L-canavanine. embopress.org

Furthermore, protein aggregation stress induced by amino acid analogs such as this compound can stimulate NFκB activity, a key transcription factor involved in cellular stress responses and the modulation of autophagy, a process for degrading damaged cellular components. molbiolcell.org

Gene Expression Modulation in Response to L-Canavanine

Exposure to L-canavanine can modulate gene expression, affecting the transcription of various genes involved in stress responses, metabolism, and other cellular processes. frontiersin.orgmolbiolcell.orgresearchgate.netbiorxiv.org The misincorporation of L-canavanine into proteins, the induction of oxidative stress, and the activation of stress response pathways can all contribute to changes in gene expression profiles. frontiersin.orgresearchgate.netnih.govmolbiolcell.orgbiorxiv.org

Studies have shown that L-canavanine can influence the expression of genes related to antioxidant defense mechanisms. frontiersin.orgresearchgate.netjst.go.jp For instance, in tomato roots, L-canavanine treatment altered the activity of antioxidant enzymes, although the specific effects varied depending on the concentration and duration of exposure. frontiersin.orgjst.go.jp

L-canavanine has also been observed to affect the expression of genes involved in the retrograde signaling pathway, which communicates the status of mitochondria to the nucleus. biorxiv.org In yeast, low-dose this compound exposure has been shown to reduce the expression of genes targeted by this pathway. biorxiv.org

Furthermore, L-canavanine, as a plant-associated chemical signal, has been reported to activate or suppress the expression of specific bacterial genes, potentially influencing interactions between plants and bacteria. researchgate.net The ability of L-canavanine to induce protein aggregation stress can also lead to the modulation of genes regulated by transcription factors like NFκB, impacting processes such as autophagy. molbiolcell.org

Ecological and Evolutionary Significance of L Canavanine

Role in Plant Chemical Defense (Allelopathy)

As an allelochemical, L-canavanine provides a chemical barrier against predation and disease. uky.eduresearchgate.net Its toxicity to a wide range of organisms is a key aspect of its defensive function. researchgate.net

Anti-Herbivory Effects Against Insects and Other Animals

L-Canavanine is a potent insecticidal allelochemical. uky.eduresearchgate.net Its toxicity to herbivores, particularly insects, is well-documented. uky.eduresearchgate.net When ingested by sensitive insects, L-canavanine's structural similarity to arginine leads to its misincorporation into newly synthesized proteins during translation. uky.eduwikipedia.org This results in the formation of aberrant, dysfunctional "canavanyl proteins," which can disrupt various essential biochemical processes, including RNA and DNA metabolism and protein synthesis. uky.edutandfonline.comuchicago.edu The biological burdens imposed by canavanyl protein formation can persist throughout the insect's life cycle. uky.edu

For example, studies on the tobacco hornworm (Manduca sexta), an insect sensitive to L-canavanine, have shown that ingestion of this compound stunts growth and attenuates development in both larvae and adults. uky.edutandfonline.com Direct injection of L-canavanine into the hemolymph of M. sexta also leads to developmental aberrations. tandfonline.com This sensitivity is attributed to the insect's arginyl-tRNA synthetase having limited ability to discriminate between L-canavanine and L-arginine, leading to significant incorporation of canavanine into proteins. wikipedia.org

While highly effective against many herbivores, the degree of toxicity varies depending on the organism's ability to metabolize or tolerate the compound. wikipedia.org

Inhibition of Competing Plants and Microorganisms

Beyond herbivory, L-canavanine also exhibits allelopathic effects by inhibiting the growth of competing plants and various microorganisms, including bacteria, fungi, and algae. researchgate.netnih.govfrontiersin.org The mechanism of inhibition in non-producer plants is also linked to the potential for protein misfolding due to L-canavanine replacing L-arginine. biorxiv.orgdiva-portal.org

Research has shown that L-canavanine released from the roots of plants like hairy vetch (Vicia villosa) can significantly alter the soil microbial community. nih.govfrontiersin.org This can involve inhibiting the growth of certain competing microbial species, potentially by interfering with their metabolic pathways, such as the glucose oxidative degradation pathway. nih.govfrontiersin.org The selective effect of L-canavanine on different bacterial species has been observed in vitro. nih.govfrontiersin.org

However, some microorganisms, particularly certain rhizosphere-associated bacteria, possess mechanisms to degrade and utilize L-canavanine, which can have implications for plant-microbe interactions. nih.gov

Evolutionary Adaptation in this compound-Tolerant Organisms (e.g., highly discriminatory arginyl-tRNA synthetases)

Organisms that feed on or interact with this compound-producing plants have evolved various strategies to tolerate or detoxify this compound. wikipedia.orgnih.gov One significant adaptation involves the evolution of highly discriminatory arginyl-tRNA synthetases. wikipedia.orguky.eduresearchgate.net These enzymes are responsible for attaching the correct amino acid (arginine) to its corresponding tRNA molecule during protein synthesis. uky.eduuky.edu In this compound-tolerant organisms, the arginyl-tRNA synthetase has a refined ability to differentiate between L-arginine and L-canavanine, effectively preventing or significantly reducing the misincorporation of this compound into proteins. wikipedia.orguky.eduresearchgate.net

A notable example is the bruchid beetle (Caryedes brasiliensis), which feeds on the seeds of Dioclea megacarpa, a legume with very high this compound content. uky.eduwikipedia.org This beetle possesses one of the most highly discriminatory arginyl-tRNA synthetases known, resulting in barely measurable levels of L-canavanine incorporation into its proteins. wikipedia.org Comparative studies have highlighted the difference in discrimination between the arginyl-tRNA synthetases of this compound-producing plants (like jack bean) and non-producers (like soybean), demonstrating the evolutionary pressure for increased specificity in the presence of this compound. researchgate.netnih.gov

Other adaptation mechanisms include metabolic detoxification, such as the ability to cleave L-canavanine into less toxic compounds like L-canaline and urea (B33335), which can then be further processed. uky.eduwikipedia.orguky.edu Some bacteria also possess enzymes like this compound-γ-lyase that degrade this compound. nih.gov

Nitrogen Storage and Mobilization in Plants

In addition to its defensive role, L-canavanine serves as a significant nitrogen storage compound in the plants that produce it, particularly in seeds. uky.eduwikipedia.orgtandfonline.comuky.edu Its high nitrogen content (31.8%) makes it well-suited for this purpose. tandfonline.com Plants can commit a substantial portion of their nitrogen resources to the storage of L-canavanine; for instance, seeds of Canavalia species typically contain 3-4% this compound by dry weight, and in Dioclea megacarpa, this compound can account for over 95% of the nitrogen in the free amino acid pool. uky.edu

During seed germination and seedling development, the stored nitrogen in L-canavanine is mobilized to support the growth of the new plant. wikipedia.orgtandfonline.comuky.edu This mobilization involves the enzymatic degradation of L-canavanine. uky.edu Studies using labeled L-canavanine have shown its transport from the cotyledons (storage organs) to the aboveground portions of the developing plant. nih.gov The breakdown products, such as urea and ammonia (B1221849), provide readily available nitrogen for the synthesis of other amino acids and essential molecules required for growth. uky.eduuky.edu

L-Canavanine as a Signaling Molecule in Rhizosphere Interactions

Emerging research suggests that L-canavanine may also function as a signaling molecule in the rhizosphere, the area of soil immediately surrounding plant roots, influencing interactions between plants and microorganisms. uni.lutamu.educdnsciencepub.com Legumes are known to secrete various compounds into the rhizosphere to attract beneficial microbes, such as rhizobia, which are involved in nitrogen fixation. tamu.educdnsciencepub.com

While flavonoids are well-established signaling molecules in legume-rhizobia interactions, L-canavanine has also been identified as a plant-produced compound that can interfere with bacterial quorum sensing (QS) in Sinorhizobium meliloti, a symbiotic bacterium. tamu.edumdpi.comresearchgate.netasm.org Quorum sensing is a communication system used by bacteria to coordinate gene expression based on population density. mdpi.comresearchgate.net L-Canavanine has been shown to inhibit the expression and production of exopolysaccharide (EPS II) in S. meliloti, a crucial step in nodule invasion during the symbiotic process. nih.govasm.org This suggests that L-canavanine exuded by legume roots could influence the establishment and maintenance of the legume rhizosphere by modulating the behavior of symbiotic and non-symbiotic bacteria. nih.govtamu.edu

The exudation of L-canavanine into the rhizosphere might represent a strategy by host legumes to selectively favor beneficial rhizobia while inhibiting competing microorganisms. tamu.educdnsciencepub.com

Insect Chemosensory Detection and Avoidance Mechanisms

Insects have developed sophisticated chemosensory systems to detect and evaluate potential food sources, including the presence of defensive compounds like L-canavanine. nih.govfrontiersin.orgoup.com For insects sensitive to its toxicity, the ability to detect and avoid L-canavanine is crucial for survival. nih.govfrontiersin.org

Studies, particularly in the fruit fly (Drosophila melanogaster), have demonstrated that L-canavanine acts as a repellent and triggers a behavioral avoidance response mediated by chemosensory mechanisms. nih.govfrontiersin.org L-canavanine is sensed as a bitter compound by the insect taste system. frontiersin.orgoup.com Research has identified specific gustatory receptors (GRs) involved in L-canavanine detection in Drosophila. While initially the orphan G-protein-coupled receptor DmXR was implicated as an L-canavanine receptor, later studies indicated that GR8a and GR66a, and potentially GR98b, function together as a receptor complex for detecting L-canavanine. nih.govfrontiersin.orgoup.comsdbonline.orgbiorxiv.org These receptors are expressed in bitter-sensitive gustatory receptor neurons (GRNs). nih.govfrontiersin.orgsdbonline.org Activation of these neurons by L-canavanine triggers aversive behaviors, such as the premature retraction of the proboscis, preventing ingestion. nih.gov

The involvement of multiple gustatory receptors and potentially other chemosensory proteins highlights the complexity of insect mechanisms for detecting and responding to plant defensive compounds like L-canavanine. frontiersin.orgoup.comsdbonline.orgbiorxiv.org

Biological Effects and Toxicological Implications

General Toxicity Across Diverse Biological Systems

L-canavanine exhibits toxicity across various organisms, including plants, insects, and mammalian cells. Its impact is often linked to its structural mimicry of arginine and subsequent disruption of essential biochemical processes. nih.gov

Effects on Plant Growth and Development

L-canavanine can act as an allelochemical, inhibiting the growth of other plants. researchgate.net Studies have shown that application of L-canavanine, even at low concentrations, can result in the inhibition of plant growth. researchgate.net For instance, treatment of tomato seedlings with L-canavanine at concentrations of 10 or 50 µM for 24–72 hours inhibited root growth by 50% and 100%, respectively, without causing lethal effects. researchgate.net The allelopathic activity of L-canavanine in plants is believed to be primarily associated with the suppression of arginine metabolism. frontiersin.org Toxicity in plants is also potentially linked to the formation of non-functional proteins and the disruption of polyamine metabolism, as well as the formation of reactive nitrogen species like nitric oxide. researchgate.net

Impact on Insect Growth, Development, and Reproduction

L-canavanine is a well-documented insecticidal allelochemical produced by plants as a defense against phytophagous insects. researchgate.netnih.gov Its toxicity to insects is largely attributed to its incorporation into proteins, leading to the production of structurally aberrant and dysfunctional "canavanyl proteins". nih.govuky.edu

Studies on the tobacco hornworm (Manduca sexta), an insect highly susceptible to L-canavanine, have demonstrated significant deleterious effects, including reduced body weight, prolonged developmental times, and decreased fecundity and fertility. researchgate.net The biological burdens imposed by canavanyl protein formation in L-canavanine-treated Manduca sexta larvae persist throughout their life cycle. nih.gov

L-canavanine has also been shown to affect the fertility of the American cockroach (Periplaneta americana). Isolated from the seeds of Canavalia ensiformis, L-canavanine at concentrations of 0.05% and 0.1% in food produced significant sterility indices of 88.3% and 100.0%, respectively, in adult cockroaches, without significant effects on body weight or food intake. researchgate.net

In the olive fruit fly (Bactrocera oleae), L-canavanine inhibited egg hatching and significantly decreased larval survival and weight. ekt.gr Pupal weight and adult emergence were also depressed by L-canavanine. ekt.gr

The table below summarizes some observed effects of L-canavanine on insects:

Insect SpeciesEffect of L-CanavanineSource Plant (if specified)
Manduca sextaReduced body weight, prolonged development, reduced fertilityLeguminous plants
Periplaneta americanaAntifertility (sterility index 88.3%-100% at 0.05-0.1%)Canavalia ensiformis
Bactrocera oleaeInhibited egg hatching, decreased larval survival/weight, depressed pupal weight/adult emergenceNot specified
Spodoptera larvaeRetarded growth, reduced growth rateCanavalia ensiformis

Cytotoxicity in Mammalian Cells

L-canavanine has demonstrated cytotoxic effects in various mammalian cell lines, including human tumor cells. Its mechanism of action often involves the disruption of protein synthesis and function due to its incorporation in place of arginine. atmajaya.ac.idaacrjournals.org

In human colonic tumor cells (HT-29), L-canavanine exerted a cytostatic effect and caused an exponential decrease in survival with increasing concentration after a 24-hour exposure. aacrjournals.orgnih.gov L-canavanine has also been shown to enhance the cytotoxic effects of gamma-radiation in HT-29 cells, both when administered before or after irradiation. aacrjournals.orgnih.gov

Studies on human breast cancer cell line MCF-7 have indicated that L-canavanine can potentiate the toxicity of certain chemotherapeutic drugs, such as cisplatin (B142131) and vinblastine (B1199706), even in the presence of L-arginine. atmajaya.ac.id In arginine-deprived media, L-canavanine also potentiated the toxicity of doxorubicin (B1662922), paclitaxel (B517696), 5-fluorouracil (B62378), and amphotericin-B. atmajaya.ac.id

L-canavanine has been reported to inhibit the proliferation of various tumor cell types, including pancreatic, lung, colon, and leukemic cancers, in both in vitro and in vivo studies. peerj.com It has also shown cytotoxicity against both parental and multidrug-resistant human tumor cells. peerj.com

While high doses of L-canavanine can block DNA synthesis in vitro, lower doses have been observed to affect B-cell function in autoimmune mice. nih.gov L-canaline, a metabolite of L-canavanine, has been reported to be cytotoxic to human peripheral blood mononuclear cells (PBMCs) in vitro by disrupting polyamine biosynthesis. athmsi.org

Immunomodulatory and Autoimmune Effects in Mammals

Ingestion of L-canavanine has been linked to immunomodulatory effects and the induction of autoimmune phenomena in mammals, particularly a syndrome resembling Systemic Lupus Erythematosus (SLE). researchgate.netuky.edu

Induction of Systemic Lupus Erythematosus (SLE)-like Syndrome

Observations in humans and studies in primates and mice suggest that the ingestion of L-canavanine, particularly from sources like alfalfa sprouts, can induce or exacerbate an SLE-like syndrome. researchgate.netuky.edutandfonline.com This syndrome is characterized by the development of autoimmune symptoms. tandfonline.com

Studies in cynomolgus macaques (Macaca fascicularis) fed diets supplemented with alfalfa sprouts developed a syndrome similar to SLE. uky.edu When L-canavanine sulfate (B86663) was included in the diet, the SLE-like syndrome was reactivated upon re-challenge. researchgate.netuky.edu

In mice, feeding L-canavanine has increased the incidence of autoimmune symptoms in certain strains, such as NZB/W F1, NZB, and DBA/2 mice, showing exacerbation or triggering of SLE. researchgate.net This is thought to occur because L-canavanine can replace L-arginine during protein synthesis, leading to the formation of aberrant canavanyl proteins that may be recognized as foreign by the immune system, thus becoming a source of autoantigens. researchgate.nettandfonline.com These modified self-proteins could potentially disrupt antigen processing. researchgate.net

The induction or exacerbation of SLE by alfalfa tablets in humans has been reported in some cases, although epidemiological studies are sparse and the link remains controversial. researchgate.net However, studies with human volunteers and healthy cynomolgus monkeys have shown that alfalfa sprout intake can induce a lupus-like autoimmune syndrome with markers such as antinuclear antibodies, anti-dsDNA, and complement reduction, with remission observed upon discontinuation. researchgate.net

Alteration of Lymphocyte Function (e.g., PBMCs, T-cells, B-cells)

L-canavanine has been shown to affect the function of various lymphocytes, including peripheral blood mononuclear cells (PBMCs), T-cells, and B-cells. nih.govnih.govkobe-u.ac.jp

In vitro experiments have demonstrated that L-canavanine can stimulate the proliferation of human phytohaemagglutinin (PHA)-stimulated PBMCs and T cells from healthy donors. kobe-u.ac.jp However, it did not stimulate pokeweed mitogen (PWM)-stimulated PBMCs. kobe-u.ac.jp L-canavanine inhibited the spontaneous generation of immunoglobulin-secreting cells (ISC) of PBMCs but enhanced ISC generation of CD8(-) cells. kobe-u.ac.jp Further studies indicated that L-canavanine primarily acts on CD8(-)Leu8(+) T cells to regulate antibody synthesis and lymphocyte proliferation. nih.govkobe-u.ac.jp Lymphocytes from SLE patients were found to be poorly responsive to L-canavanine stimulation. nih.govkobe-u.ac.jp

L-canavanine's effects on B-cell function have also been reported. High doses can block DNA synthesis in vitro, while lower doses affect B-cell function in autoimmune mice, inhibiting [3H]thymidine incorporation in response to B-cell mitogens and pokeweed-induced intracytoplasmic immunoglobulin synthesis. nih.gov L-canavanine stimulated intracytoplasmic immunoglobulin (IgG greater than IgM). nih.gov T-cell functions, such as lymphoproliferation in response to concanavalin (B7782731) A or phytohemagglutinin and T-cell cytotoxicity, were not affected in these studies. nih.gov Dietary administration of L-canavanine to autoimmune mice resulted in an increase in spontaneous immunoglobulin-secreting cells and autoantibodies. nih.gov

L-canavanine may also affect the charged surface membrane properties of cells, and such alterations could potentially be associated with an abnormal immune response. researchgate.net

Here is a summary of L-canavanine's effects on lymphocyte function:

Lymphocyte TypeEffect of L-Canavanine
Human PBMCs (healthy)Stimulates proliferation (PHA-stimulated), inhibits spontaneous ISC generation
Human T-cells (healthy)Stimulates proliferation (PHA-stimulated), acts mainly on CD8(-)Leu8(+) cells
Human PBMCs (SLE patients)Poorly responsive to stimulation
Murine B-cells (autoimmune mice)Inhibits proliferation (mitogen-induced), affects intracytoplasmic Ig synthesis, stimulates intracytoplasmic Ig
Murine T-cells (autoimmune mice)Generally not affected in proliferation or cytotoxicity assays

Autoantibody Production and Renal Damage

Research has indicated a link between L-canavanine exposure and the induction of autoimmune phenomena, particularly in susceptible individuals and animal models. Studies in certain mouse strains, such as NZB/W F1, NZB, and DBA/2 mice, have shown that dietary L-canavanine can lead to a syndrome resembling systemic lupus erythematosus (SLE). wikipedia.org This includes the development of autoantibodies and mediated renal damage characterized by increased proteinuria. uky.edu The susceptibility to these effects appears to be strain-dependent in mice. uky.edu

Further studies have explored the potential mechanisms behind L-canavanine-induced autoimmunity. It has been suggested that L-canavanine may alter B-cell function and potentially affect T-suppressor cells, which play a role in regulating antibody synthesis. uky.educabidigitallibrary.org Lymphocytes from SLE patients have been reported to be specifically unresponsive to L-canavanine. cabidigitallibrary.org

Cellular Responses to L-Canavanine-Induced Stress

Cellular exposure to L-canavanine triggers a complex stress response involving multiple pathways aimed at mitigating the disruptive effects of aberrant protein synthesis. ontosight.ai

Protein Misfolding and Aggregation

A primary consequence of L-canavanine incorporation into nascent polypeptide chains is the production of structurally abnormal proteins. ontosight.aiwikipedia.orgresearchgate.net Due to the structural difference between L-canavanine and L-arginine (an oxygen atom replacing a methylene (B1212753) bridge), proteins containing canavanine are likely to have altered three-dimensional conformations. wikipedia.orgresearchgate.net This misincorporation leads to protein misfolding and aggregation within the cell. ontosight.ainih.gov

Studies have utilized L-canavanine as a tool to induce protein folding stress in cellular models. nih.govhelsinki.fimolbiolcell.org This misfolding and aggregation can trigger cellular pathways involved in protein quality control, such as the unfolded protein response (UPR) and the heat shock response. ontosight.ai The presence of misfolded proteins can activate stress signaling pathways. ontosight.ai Unlike proteasomal inhibitors which block degradation, amino acid analogues like this compound cause aggregation of misfolded proteins. nih.gov

Apoptotic Cell Death Induction

In some cases, the cellular stress induced by L-canavanine, particularly the accumulation of misfolded proteins, can lead to the induction of apoptosis, or programmed cell death. ontosight.ainih.gov This mechanism may serve to eliminate damaged cells and prevent the propagation of aberrant proteins. ontosight.ai

Research on human acute leukemia Jurkat T cells treated with L-canavanine demonstrated the induction of apoptotic cell death in a dose-dependent manner. nih.gov This process was accompanied by biochemical events characteristic of apoptosis, including caspase-3 activation, degradation of poly(ADP-ribose) polymerase (PARP), and apoptotic DNA fragmentation. nih.gov While cytochrome c release from mitochondria was not detected in this specific study, the L-canavanine-induced caspase-3 activation pathway was found to be independent of cytochrome c and could be suppressed by the expression of anti-apoptotic regulators like Bcl-2 or Bcl-xL. nih.gov

In human glioblastoma cells, this compound treatment, particularly under arginine deprivation, has been shown to induce caspase-dependent apoptotic cell death. mdpi.com This effect appeared selective towards cancer cells compared to normal glial cells in that study. mdpi.com

Therapeutic and Biomedical Research Applications of L Canavanine

Antineoplastic and Anticancer Activities

L-canavanine has demonstrated antineoplastic activity against a range of human cancers in experimental settings. uky.edutandfonline.comtandfonline.comnih.gov Its anticancer potential has been investigated against various cancer cell lines and in animal models. peerj.comtandfonline.comaacrjournals.org

Activity Against Various Cancer Cell Lines

Studies have shown L-canavanine's activity against different cancer cell types, including pancreatic adenocarcinoma, leukemia, and glioblastoma. peerj.comnih.govuky.edutandfonline.comtandfonline.comaacrjournals.orgmdpi.comuky.eduresearchgate.netnih.govnih.govnih.gov

In studies with human pancreatic adenocarcinoma cell lines, such as MIAPaCa-2 and CFPAC, L-canavanine has shown anticancer potential. nih.govuky.edutandfonline.comtandfonline.comresearchgate.net The efficacy of L-canavanine against MIA PaCa-2 cells was found to be significantly enhanced when the cells were grown in a minimal arginine-containing medium, resulting in a lower IC50 value compared to conditions with higher arginine concentrations. nih.govresearchgate.net

Against L1210 murine leukemia cells, L-canavanine demonstrated antitumor activity in mice. uky.edutandfonline.comuky.edunih.govgoogle.com Experiments showed that L-canavanine treatment led to a significant reduction in DNA synthesis in these leukemic cells and prolonged the lifespan of the mice. uky.eduuky.edunih.govgoogle.com

In human glioblastoma cell lines, canavanine, particularly in combination with arginine deprivation, has been shown to stimulate mechanisms leading to apoptotic cell death selectively in cancer cells, with less effect on normal glial cells. mdpi.com

L-canavanine has also shown cytotoxicity against other cancer cell lines, including lung, colon, and breast cancer cells. peerj.comnih.govnih.gov Studies have indicated its potential to enhance the toxicity of conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) in certain cancer cells, especially under conditions of arginine deprivation. peerj.comnih.govnih.gov

Interactive Table 1: In Vitro Cytotoxicity of L-Canavanine against Cancer Cell Lines

Cancer Cell LineArginine Concentration in MediumL-Canavanine IC50Reference
MIA PaCa-2 (Pancreatic Adenocarcinoma)0.4 mM~2 mM nih.gov
MIA PaCa-2 (Pancreatic Adenocarcinoma)0.4 µM~0.01 mM nih.gov
MIA PaCa-2 (Pancreatic Adenocarcinoma)Minimal Arginine10 µM tandfonline.com
U251MG (Glioblastoma)Arginine-freeNot specified (Apoptosis observed at 100 µM) mdpi.com
U87MG (Glioblastoma)Arginine-freeNot specified (Apoptosis observed at 100 µM) mdpi.com
HeLa (Cervical Carcinoma)Arginine-free0.2–1.2 mM peerj.com
Caco-2 (Colorectal Carcinoma)Arginine-free0.2–1.2 mM peerj.com
Hep G2 (Hepatocellular Carcinoma)Arginine-free0.2–1.2 mM peerj.com
SK-HEP-1 (Hepatocellular Carcinoma)Arginine-free0.2–1.2 mM peerj.com

Mechanisms of Cytotoxicity in Cancer Cells

The cytotoxic effects of L-canavanine in cancer cells are primarily attributed to its structural analogy to L-arginine and its subsequent incorporation into nascent proteins during protein synthesis. peerj.comuky.edutandfonline.comaacrjournals.orgnih.govtandfonline.comnih.govfrontiersin.org L-canavanine is activated and aminoacylated to the cognate tRNAArg by arginyl-tRNA synthetase. uky.eduuky.edutandfonline.comuky.edutandfonline.comnih.gov When incorporated into polypeptide chains in place of arginine, the altered structure of L-canavanine (specifically, the less basic guanidinooxy group compared to arginine's guanidino group) can disrupt the three-dimensional conformation and function of these "canavanyl proteins". uky.edumdpi.comuky.edunih.govtandfonline.comnih.gov This can lead to the formation of aberrant, dysfunctional proteins, ultimately impairing critical cellular processes like RNA and DNA metabolism and protein synthesis, and leading to cellular death. aacrjournals.orgnih.govgoogle.com

Cancer cells, particularly those with defects in arginine metabolism or elevated nutrient requirements, may be more susceptible to L-canavanine's effects due to potentially enhanced uptake or reliance on exogenous arginine. aacrjournals.orgmdpi.com The accumulation of dysfunctional canavanyl proteins is thought to contribute significantly to L-canavanine's antiproliferative properties in these cells. tandfonline.com

L-Canavanine as a Lead Compound for Chemotherapeutic Agents

L-canavanine has been recognized as having potential as a lead compound for the development of new chemotherapeutic agents, particularly for cancers like pancreatic carcinoma. uky.edutandfonline.comtandfonline.comuky.eduresearchgate.net Its demonstrated antineoplastic activity and its unique mechanism of action through protein misincorporation make it an interesting candidate for further investigation. uky.eduuky.edutandfonline.comaacrjournals.orgnih.govtandfonline.comnih.gov

Studies suggest that greater investigation into L-canavanine and its derivatives is needed to fully realize its therapeutic value and potentially develop clinically useful agents for treating human carcinomas. uky.edutandfonline.comtandfonline.comuky.edu The potential for using L-canavanine in combination with existing chemotherapeutic drugs is also being explored, with some studies showing synergistic effects in inhibiting cancer cell growth. peerj.comuky.eduuky.edutandfonline.comnih.govnih.gov

Arginyl-tRNA Synthetase as a Novel Anticancer Drug Target

The mechanism by which L-canavanine is activated and incorporated into proteins highlights arginyl-tRNA synthetase as a key enzyme involved in its cytotoxic effects. uky.eduuky.edutandfonline.comuky.edutandfonline.comnih.gov Arginyl-tRNA synthetase is responsible for the aminoacylation of tRNAArg with arginine, a crucial step in protein synthesis. tandfonline.com L-canavanine acts as a substrate for this enzyme, leading to the formation of canavanyl-tRNAArg and the subsequent incorporation of this compound into proteins. uky.eduuky.edutandfonline.comuky.edutandfonline.comnih.gov

Given the role of arginyl-tRNA synthetase in mediating L-canavanine's effects, this enzyme has been proposed as a novel target for the development of anticancer drugs. tandfonline.comnih.gov Agents that modulate the activity of arginyl-tRNA synthetase could potentially interfere with protein synthesis in cancer cells, particularly in the presence of arginine analogs like L-canavanine.

Radiosensitization in Cancer Therapy

L-canavanine has shown promise as a radiosensitizing agent, capable of enhancing the efficacy of radiation therapy in cancer treatment. tandfonline.comcabidigitallibrary.orgnih.govnih.govcabidigitallibrary.org

Studies using human tumor cell lines, such as HT-29 human colonic carcinoma cells and pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), have demonstrated that L-canavanine can augment the lethal effects of gamma-irradiation. tandfonline.comnih.govnih.gov This enhancement of radiosensitivity has been observed when L-canavanine is administered both before and after irradiation. tandfonline.comnih.gov

Research suggests that L-canavanine's radiosensitizing effect may be related to its ability to influence the cell cycle. nih.gov In pancreatic cancer cells, exposure to L-canavanine has been shown to increase the percentage of cells in the radiosensitive G2/M phase of the cell cycle in a concentration- and time-dependent manner. nih.gov This redistribution of cells into a more radiosensitive phase is considered a potential mechanism by which L-canavanine enhances the effects of ionizing radiation. nih.gov

Interactive Table 2: Radiosensitization Effects of L-Canavanine

Cancer Cell LineL-Canavanine Treatment ConditionsRadiation TypeObserved EffectReference
HT-29 (Human Colonic Carcinoma)Before and after irradiationGamma-irradiationEnhanced cell killing tandfonline.comnih.gov
PANC-1 (Pancreatic Cancer)72h exposure prior to irradiationIonizing radiationSynergistic enhancement of effects; Increased G2/M phase cells nih.gov
MIA PaCa-2 (Pancreatic Cancer)72h exposure prior to irradiationIonizing radiationSynergistic enhancement of effects; Increased G2/M phase cells nih.gov

Antiviral Properties and Mechanisms

Beyond its anticancer activities, L-canavanine has also been investigated for its antiviral properties. researchgate.netacs.org Some research suggests that L-canavanine and its derivatives may possess antiviral activity against certain viruses. researchgate.netacs.org

While the precise mechanisms of L-canavanine's antiviral action are still being explored, its antimetabolic nature and ability to interfere with protein synthesis could play a role. google.com By potentially being incorporated into viral proteins or host cell proteins essential for viral replication, L-canavanine could disrupt the viral life cycle.

Studies on this compound-derived inhibitors targeting furin, a host cell protease involved in activating viral glycoproteins, have shown significant antiviral activity against furin-dependent viruses such as RSV, WNV, and Dengue-2 virus. acs.org This suggests that interfering with host cell processes utilized by viruses could be a mechanism for L-canavanine or its analogs.

Further research is needed to fully elucidate the antiviral mechanisms of L-canavanine and its potential as an antiviral agent.

Antibacterial and Antifungal Activities

Research indicates that L-canavanine possesses both antibacterial and antifungal properties. ontosight.aijst.go.jp These antimicrobial effects contribute to its role as a defensive compound in plants. wikipedia.org Studies have demonstrated the effectiveness of L-canavanine against various microorganisms. For instance, this compound isolated from alfalfa seedling exudates exhibited antibacterial activity against Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 256 µg/mL. nih.gov this compound has also been reported to show antibacterial properties against B. cereus. researchgate.net These findings suggest a potential for L-canavanine or its derivatives in the development of new antimicrobial strategies.

Combination Therapy with Other Therapeutic Agents

L-canavanine has been investigated for its ability to enhance the efficacy of other therapeutic agents, particularly in cancer treatment. Its structural similarity to L-arginine allows it to be mistakenly incorporated into proteins, leading to the formation of aberrant, non-functional proteins, which can induce cellular death. wikipedia.orgresearchgate.netnih.gov This mechanism forms the basis for its potential in combination therapies.

Synergy with Chemotherapeutic Drugs (e.g., doxorubicin, cisplatin, 5-fluorouracil)

Studies have explored the synergistic potential of L-canavanine when combined with conventional chemotherapeutic drugs, including doxorubicin, cisplatin, and 5-fluorouracil (B62378). Research in human breast cancer cells (MCF-7) showed that L-canavanine enhanced the toxicity of cisplatin and vinblastine (B1199706), even in the presence of L-arginine. researchgate.netnih.gov Furthermore, L-canavanine potentiated the toxicity of doxorubicin, paclitaxel (B517696), 5-fluorouracil, and amphotericin-B in these cells when cultured in arginine-deprived media. researchgate.netnih.gov

In various cancer cell lines, including those with high and low argininosuccinate (B1211890) synthase (ASS) expression, combinations of L-canavanine with doxorubicin or cisplatin resulted in a synergistic potentiation of cytotoxicity, particularly in arginine-free media. peerj.comsemanticscholar.orgnih.govnih.gov A study investigating the combination of L-canavanine and 5-fluorouracil in human pancreatic carcinoma (MIAPaCa-2) cells observed synergistic effects at a fixed molar ratio of 1:1, exhibiting greater cytotoxic effects compared to single-drug administration. tandfonline.comnih.gov In vivo studies using colonic tumor-bearing rats also demonstrated that combining L-canavanine with 5-fluorouracil significantly increased the anti-tumor activity compared to either drug alone. nih.gov These findings highlight the potential of L-canavanine to act as a chemosensitizer, improving the effectiveness of existing cancer treatments.

Enhancement of Efficacy under L-Arginine Deprivation

The efficacy of L-canavanine is significantly enhanced under conditions of L-arginine deprivation. peerj.comsemanticscholar.org As an arginine antimetabolite, L-canavanine's incorporation into proteins is more pronounced when the availability of its natural counterpart, L-arginine, is limited. wikipedia.orgpeerj.comsemanticscholar.org

Research Methodologies and Experimental Approaches in L Canavanine Studies

In Vitro Cellular Models

In vitro cellular models are fundamental to understanding the direct effects of L-canavanine on various cell types, providing controlled environments to study cellular processes without the complexities of a whole organism.

Cell Culture Systems

A wide range of cell culture systems are utilized in L-canavanine research. Human cancer cell lines are frequently employed to investigate its potential as an anticancer agent. Examples include human colonic tumor cell lines such as HT-29 and HCT-116, pancreatic cancer cells like MIAPaCa-2, breast cancer cells such as MCF-7, HeLa cells, and hepatocellular carcinoma cells wikipedia.orguni.luwikipedia.orgnih.gov. Gastric cancer cell lines including AGS, SNU1, and Hs746T have also been used uni.lu. Glioblastoma cell lines, specifically U251MG and U87MG, serve as models for brain tumors fishersci.ca.

Beyond cancer research, primary cells are also studied, such as human peripheral blood mononucleocytes (PBMCs) to assess immunotoxic effects fishersci.ca. Normal cell counterparts, like non-transformed canine kidney epithelial cells or primary rat glial cells, are sometimes used for comparison to evaluate the selective toxicity of L-canavanine towards transformed cells fishersci.cah-its.org. Other historical studies have utilized cell lines such as Balb/c-3T3 mouse fibroblasts and Walker carcinosarcoma 256 cells to examine fundamental cellular responses to L-canavanine h-its.orgwikipedia.orguni.lu.

Assays for Cell Viability, Proliferation, and Apoptosis

Evaluating the impact of L-canavanine on cell survival and growth is a critical aspect of in vitro studies. Various assays are employed to measure cell viability, proliferation, and the induction of apoptosis.

Cell viability and proliferation are commonly assessed using methods such as direct cell counting with a hemocytometer or automated cell counters uni.lu. The trypan blue dye exclusion test is a standard technique to distinguish viable cells from non-viable ones based on membrane integrity nih.gov. Metabolic assays like the Cell Counting Kit-8 (CCK-8) assay are also used to quantify viable cells based on metabolic activity uni.lu. The inhibition of DNA synthesis, often measured by the incorporation of tritiated thymidine (B127349) ([³H]thymidine), provides insight into the compound's effect on cell proliferation wikipedia.orgwikipedia.org. Inhibition of mitosis can be evaluated in cultured lymphocytes wikipedia.org. Clonogenicity assays, which measure the ability of single cells to form colonies, are used to assess the long-term survival and reproductive integrity of cells after L-canavanine exposure.

To determine if L-canavanine induces programmed cell death, or apoptosis, researchers utilize several techniques. These include assessing morphological changes characteristic of apoptosis and evaluating markers such as Annexin V binding, which indicates externalization of phosphatidylserine (B164497) nih.gov. Activation of caspases, particularly caspase-3, is a key indicator of apoptosis and can be measured through enzymatic assays or Western blotting nih.govnih.gov. Changes in the expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 are also analyzed to understand the apoptotic pathways involved uni.lu.

Evaluation of Enzyme Activity in Cell-Free Systems

Cell-free systems provide a valuable tool for studying the biochemical interactions of L-canavanine with specific enzymes, particularly those involved in protein synthesis and amino acid metabolism. A key focus is the interaction of L-canavanine with arginyl-tRNA synthetase, the enzyme responsible for attaching arginine to its corresponding tRNA. Studies using cell-free transcription-translation systems have demonstrated the capacity of arginyl-tRNA synthetase from various organisms to mistakenly recognize and incorporate L-canavanine into nascent polypeptide chains in place of L-arginine h-its.org. These systems allow for the production of "canavanyl proteins" and the investigation of how L-canavanine incorporation affects protein structure and function without the confounding factors of cellular toxicity. Model proteins like sfGFP and dEGFP have been expressed in cell-free systems to study the efficiency and fidelity of L-canavanine incorporation.

Beyond protein synthesis machinery, the activity of enzymes involved in arginine metabolism is also relevant. Arginase, which hydrolyzes arginine to ornithine and urea (B33335), can also act on L-canavanine, converting it to L-canaline and urea wikipedia.orgfishersci.ca. Enzyme activity assays can measure the rate of this conversion. Furthermore, the functional consequences of L-canavanine incorporation into proteins can be assessed by evaluating the activity of specific enzymes that have incorporated the analog. For instance, studies have examined the resistance of canavanine-containing prohormones to cleavage by trypsin, an enzyme that normally cleaves at arginine residues h-its.org.

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of L-canavanine, including its toxicity, allelochemical properties, and potential therapeutic efficacy within a living system.

Insect Models (e.g., Manduca sexta, Drosophila melanogaster) for Studying Allelochemical Effects

Insects, particularly herbivores, are natural targets of L-canavanine's allelochemical activity. The tobacco hornworm, Manduca sexta, is a prominent model for studying the effects of dietary L-canavanine. Research with M. sexta involves feeding larvae diets containing L-canavanine and observing impacts on growth, development, and survival wikipedia.orgh-its.org. These studies have shown that L-canavanine can stunt development and attenuate growth in both larvae and adults h-its.org. Incorporation of L-canavanine into insect proteins and its subsequent effects on protein function have been demonstrated in M. sexta, providing a biochemical basis for its toxicity wikipedia.orgh-its.org.

The fruit fly, Drosophila melanogaster, is another important insect model used to study L-canavanine's effects, particularly its role as a repellent. Behavioral assays, such as two-way choice tests, are used to determine if flies avoid food containing L-canavanine. Genetic and pharmacological approaches in Drosophila have helped identify the gustatory receptors and neural pathways involved in detecting L-canavanine and mediating avoidance behavior. Studies in Drosophila also investigate the toxic effects of ingested L-canavanine on viability and fecundity.

Mammalian Models for Toxicity and Therapeutic Evaluation

Mammalian models, primarily mice and rats, are utilized to assess the potential toxicity of L-canavanine and to evaluate its efficacy as a therapeutic agent, particularly in cancer treatment. Different strains of mice, including NZB/W F1, NZB, DBA/2, and BALB/c, have been used to study the potential of L-canavanine to induce autoimmune syndromes resembling systemic lupus erythematosus.

For evaluating its therapeutic potential, L-canavanine has been tested in murine models bearing transplanted tumors, such as mice inoculated with L1210 leukemic cells wikipedia.orgnih.gov. Studies assess the effect of L-canavanine administration on tumor growth and the survival rate of the animals wikipedia.orgnih.gov. Rat models, such as those with colonic carcinoma, have also been used to investigate the antitumor activity of L-canavanine, sometimes in combination with other chemotherapeutic agents wikipedia.org. Toxicity in healthy mice is also evaluated in these studies to understand potential side effects of treatment nih.gov.

Biochemical and Molecular Biology Techniques

Radiotracer Studies for Metabolism and Protein Incorporation ([14C], [3H] labeling)

Radiotracer studies are a fundamental approach for investigating the metabolic fate of L-canavanine and its incorporation into proteins. By using isotopically labeled L-canavanine, researchers can track its uptake, distribution, metabolism, and integration into newly synthesized polypeptides.

Techniques involve synthesizing L-canavanine labeled with isotopes such as carbon-14 (B1195169) ([14C]) or tritium (B154650) ([3H]), often at specific positions like the guanidinooxy group uky.edunih.govosti.gov. For instance, L-[guanidinooxy-14C]this compound and L-[guanidino-3H]arginine have been used to study protein synthesis in insects like Manduca sexta and Heliothis virescens. uky.edunih.govosti.govnih.gov A radiometric assay has been developed specifically for determining the incorporation of L-[guanidinooxy-14C]this compound or L-[guanidino-14C]arginine into protein, providing a convenient and accurate measure. nih.govosti.gov

Detailed research findings using radiotracers have shown that L-canavanine is activated and aminoacylated by arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains nih.gov. Double-label protein-turnover experiments using [14C]this compound- and [3H]arginine-containing hemolymph proteins in M. sexta larvae demonstrated that this compound-containing proteins were preferentially degraded nih.gov. This indicates a cellular mechanism to mitigate the effects of incorporating this arginine analog. Studies have also utilized radiolabeled this compound to trace its catabolism, identifying products like [14C]guanidine and [14C]homoserine in insects tolerant to this compound uky.edu.

Protein Analysis (e.g., Electrophoretic Mobility Shift, Conformational Changes)

Analyzing proteins in the presence of L-canavanine is crucial for understanding how its incorporation affects protein structure and function. Various techniques are employed, including those that assess changes in electrophoretic mobility and protein conformation.

Electrophoretic mobility shift assays (EMSA), while commonly used for DNA-protein interactions, can also be adapted to study protein modifications or interactions that alter their charge or shape, leading to a shift in their migration through a gel matrix nih.govnih.govresearchgate.net. Although the provided search results primarily discuss EMSA in the context of nucleic acid-protein interactions, the principle of altered mobility due to structural changes or binding is relevant to analyzing this compound-modified proteins.

Studies have shown that proteins containing incorporated L-canavanine can exhibit altered electrophoretic mobility compared to their normal counterparts tandfonline.com. For example, albumin from L-canavanine-treated cells showed lower electrophoretic mobility and was more acidic, suggesting the replacement of basic L-arginine residues with less basic L-canavanine residues tandfonline.com. These changes in mobility are indicative of structural alterations. Physical and chemical studies have further characterized conformational changes induced by L-canavanine incorporation into proteins like vitellogenin, as different protein conformations expose different amino acids on the surface tandfonline.com. Analysis of surface amino acids can therefore provide information about these conformational changes tandfonline.com.

Furthermore, the incorporation of L-canavanine can render proteins resistant to enzymatic cleavage. For instance, prohormones of glucagon, insulin, and somatostatin (B550006) from anglerfish islet cells that incorporated L-canavanine resisted hydrolysis by trypsin, which normally cleaves at L-arginine residues tandfonline.com. This resistance suggests that this compound replaced arginine at crucial cleavage sites, altering the protein's susceptibility to proteolysis and indicating conformational or structural changes around these sites tandfonline.com.

Gene Expression Profiling (e.g., mRNA transcript levels, proteome analysis)

Gene expression profiling, including the analysis of mRNA transcript levels and proteome analysis, provides insights into the cellular response to L-canavanine exposure at the transcriptional and translational levels. These techniques help identify which genes and proteins are upregulated or downregulated in the presence of L-canavanine.

Techniques for gene expression profiling include RNA sequencing (RNA-Seq) and quantitative PCR (qPCR) for measuring mRNA levels thermofisher.comthermofisher.com. Proteome analysis typically involves mass spectrometry-based methods to identify and quantify proteins within a sample frontiersin.org.

Studies have investigated the effect of L-canavanine on gene expression, particularly in the context of stress responses and amino acid metabolism biorxiv.org. For example, in Saccharomyces cerevisiae, this compound exposure has been shown to alter the expression of RTG-target genes, which are involved in retrograde signaling from mitochondria to the nucleus and amino acid metabolism biorxiv.org. Specific genes like CIT1, ACO1, IDH1, and IDH2 showed altered expression levels upon this compound treatment biorxiv.org. IDH1 and IDH2, in particular, showed significant increases in expression biorxiv.org.

Integrated transcriptomic and proteomic analyses can reveal the correlation between mRNA and protein expression levels in response to stimuli like the presence of L-canavanine or other stressors frontiersin.orgelifesciences.org. While a moderate positive correlation between mRNA and protein levels is often observed, discrepancies can occur due to post-transcriptional regulation, protein degradation, or post-translational modifications frontiersin.orgelifesciences.org. Proteomic analysis can also identify specific proteins that are differentially expressed or modified in the presence of L-canavanine, such as nitrated proteins in the cellular redox system researchgate.netnih.gov.

Data on differential gene expression in Saccharomyces cerevisiae exposed to this compound:

GeneFold Change (this compound vs Control)
CIT1Maintained
ACO1Induced
IDH12.7-fold increase
IDH216-fold increase
CIT2Reduced
DLD3Reduced

Note: Data derived from research on Saccharomyces cerevisiae biorxiv.org.

Enzyme Inhibition Kinetics and Mechanism-Based Inhibition Studies

L-canavanine's structural similarity to L-arginine allows it to interact with enzymes that normally utilize arginine as a substrate. Studies involving enzyme inhibition kinetics and mechanism-based inhibition are crucial for understanding the nature of these interactions and the inhibitory potential of L-canavanine.

Enzyme inhibition kinetics involve determining parameters such as the inhibition constant (Ki) and the maximum rate of inactivation (kinact) to characterize the potency and mechanism of inhibition nih.govacs.orgunm.edu. Mechanism-based inhibition, also known as suicide inhibition, occurs when an inhibitor is processed by the enzyme's catalytic mechanism to form a reactive species that then inactivates the enzyme nih.gov. L-canavanine has been identified as a mechanism-based inhibitor of certain enzymes. nih.govacs.orgunm.edu

Detailed research on the interaction of L-canavanine with Pseudomonas aeruginosa arginine deiminase (PaADI) has shown that L-canavanine acts as a time-controlled mechanism-based inhibitor nih.govacs.orgunm.edu. Inhibition is associated with the formation of a modestly stable S-alkylthiouronium intermediate nih.govacs.org. Kinetic studies determined a kinact of 0.31 ± 0.03 min-1 and a Ki of 1.7 ± 0.5 mM for PaADI inhibition by L-canavanine nih.govacs.orgunm.edu. The substitution of an oxygen for a methylene (B1212753) group in L-canavanine, compared to arginine, affects the rate of enzyme regeneration from this intermediate, contributing to the observed inhibition nih.govacs.orgunm.edu.

L-canavanine can also act as a slow substrate for some arginine-utilizing enzymes, being processed through the initial steps of the catalytic mechanism but with significantly reduced rates compared to the natural substrate unm.eduunm.edu. This slow processing can lead to the accumulation of inhibitory intermediates or slow turnover, effectively inhibiting the enzyme.

Table: Kinetic Parameters for PaADI Inhibition by L-Canavanine

ParameterValue
kinact0.31 ± 0.03 min⁻¹
Ki1.7 ± 0.5 mM

Note: Data represents inhibition of Pseudomonas aeruginosa arginine deiminase by L-canavanine nih.govacs.orgunm.edu.

Analysis of Stress Markers and Antioxidant System Components

Exposure to L-canavanine can induce cellular stress, and analyzing stress markers and components of the antioxidant system helps to understand the cellular defense mechanisms and the extent of damage.

Techniques in this area involve measuring levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), assessing the activity of antioxidant enzymes, and quantifying stress-related molecules.

Studies in tomato roots treated with L-canavanine have shown its impact on the antioxidant system nih.govfrontiersin.orgdntb.gov.uadntb.gov.ua. L-canavanine treatment led to a decrease in nitric oxide synthesis, likely due to its inhibition of NOS-like activity nih.govfrontiersin.org. This reduction in nitric oxide can affect the cellular redox balance. This compound also increased the total antioxidant capacity and the level of total thiols in tomato root extracts nih.govfrontiersin.org. Furthermore, nitrated proteins, which can serve as markers of oxidative and nitrosative stress, were identified in this compound-treated plants, including components of the cellular redox system researchgate.netnih.gov. These findings indicate that L-canavanine can induce oxidative stress and modulate the antioxidant defense system in plants.

Table: Impact of L-Canavanine on Antioxidant Capacity in Tomato Roots

Treatment ConcentrationDurationTotal Antioxidant Capacity (% DPPH reduction)
Control24 h~41%
Control72 h~57%
50 µM CAN24 h~64%

Future Directions and Research Perspectives on L Canavanine

Elucidation of Comprehensive Cellular Response Networks to L-Canavanine Toxicity

Understanding the intricate cellular responses to L-canavanine toxicity is a critical area of ongoing research. The primary mechanism of L-CAN's toxic effect is its misincorporation into proteins by arginyl-tRNA synthetase, which mistakenly recognizes L-CAN as L-arginine. researchgate.netnih.gov This leads to the synthesis of "canavanyl proteins" with altered conformations and impaired functions. researchgate.net

The cellular response to this protein misfolding and aggregation involves the activation of stress signaling pathways, such as the unfolded protein response (UPR) and the heat shock response, which are part of the cell's protein quality control mechanisms. ontosight.ai These pathways aim to mitigate the effects of the aberrant proteins. In some instances, severe cellular damage induced by L-CAN can trigger apoptosis, or programmed cell death, as a mechanism to eliminate compromised cells. ontosight.ai

Beyond protein misincorporation, L-CAN can also interfere with various enzyme activities and metabolic pathways that utilize L-arginine, further disrupting cellular homeostasis. nih.govontosight.aiuky.edu For example, it can inhibit arginyl-tRNA synthetase itself ontosight.ai and affect regulatory and catalytic reactions of arginine metabolism, arginine uptake, and the formation of structural components. nih.govuchicago.edu Studies have also shown that L-CAN can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components. ontosight.ai

Recent research has also delved into the effects of L-CAN on mitochondrial protein synthesis, showing that it can induce aberrant mitochondrial translation products, mitoribosome stalling, and instability. sci-hub.se This highlights a more complex picture of L-CAN's impact on cellular function beyond just cytoplasmic protein synthesis. Further research is needed to fully map the comprehensive cellular response networks, including the interplay between different stress response pathways, the specific proteins most vulnerable to canavanine incorporation, and the downstream consequences of their dysfunction. ontosight.ai Quantitative proteomics approaches are being used to directly observe L-CAN incorporation into nascent proteins and study its effects on protein synthesis and stress response pathways. mdpi.com

Development of Novel L-Canavanine Derivatives and Analogs for Enhanced Therapeutic Efficacy

The inherent antineoplastic activity of L-canavanine against a range of human cancers has spurred interest in developing novel derivatives and analogs with enhanced therapeutic efficacy and potentially reduced toxicity profiles. uky.edutandfonline.comresearchgate.net L-canavanine's structural similarity to L-arginine is key to its activity, but modifications to its structure can influence its uptake, metabolism, and interaction with cellular targets. uky.edu

Studies have explored the synthesis and biological activity of various L-canavanine derivatives. For instance, L-canavanine hydrazide (CH), L-canavanine-bis-(2-chloroethyl)hydrazide (CBCH), and L-canavanine phenylhydrazide (CPH) have been synthesized and evaluated for activity against microorganisms, plants, and tumor cells. nih.gov These studies have shown that certain modifications, such as the hydrazide modification leading to CPH, can significantly increase growth-inhibitory activity and potentially alter the mode of action compared to the parent compound. nih.gov CPH, for example, demonstrated higher cytotoxicity against Friend leukemia cells than L-canavanine and its effect was less easily reversed by L-arginine. nih.gov

Other derivatives like D-canavanine and L-homothis compound, as well as methyl and ethyl esters of L-canavanine, have also been synthesized and tested for biological activity, particularly in insects. researchgate.net While some derivatives like L-homothis compound showed comparable deleterious effects to L-canavanine, others like D-canavanine exhibited different biological activities, suggesting that stereochemistry and minor structural changes can significantly impact the compound's effects. researchgate.net

The development of L-canavanine analogs aims to create compounds that might overcome limitations of the parent molecule, such as the potential for competitive reversal by dietary L-arginine or the need for high doses. tandfonline.com Greater study of these derivatives is needed to fully realize their therapeutic potential, particularly in the context of treating human carcinomas. uky.edutandfonline.comresearchgate.netuky.edu

Optimization of L-Canavanine in Combination Therapies for Cancer and Other Diseases

A promising avenue of research involves optimizing the use of L-canavanine in combination therapies, particularly for cancer treatment. While L-canavanine demonstrates intrinsic anticancer activity, its efficacy can potentially be enhanced when combined with other therapeutic agents. researchgate.netuky.edunih.gov

Studies have investigated the synergistic effects of L-canavanine with conventional chemotherapeutic drugs. For example, L-canavanine has been shown to potentiate the cytotoxicity of microtubule-targeting drugs like vinblastine (B1199706) and paclitaxel (B517696) in human cervical cancer (HeLa) and hepatocellular carcinoma cells. mdpi.comresearchgate.net This suggests that combining L-canavanine with agents that have different mechanisms of action could lead to improved therapeutic outcomes.

Furthermore, L-canavanine has been explored in combination with DNA-targeting drugs such as doxorubicin (B1662922) (DOX) and cisplatin (B142131) (CIS). Synergistic potentiation of cytotoxicity was observed when L-canavanine was combined with DOX and CIS in human cervical and colorectal carcinoma cells, especially in cells that overexpress argininosuccinate (B1211890) synthase (ASS). peerj.com In human breast cancer cells (MCF-7), L-canavanine enhanced the toxicity of cisplatin and vinblastine even in the presence of L-arginine, and potentiated the toxicity of doxorubicin, paclitaxel, 5-fluorouracil (B62378) (5-FU), and amphotericin-B in arginine-deprived media. nih.gov

Combination therapy with L-canavanine and 5-FU has also shown promising results in both in vitro and in vivo studies against colonic tumors, with the drug combination demonstrating significantly greater antitumor activity than either drug alone. nih.gov These findings highlight the potential of L-canavanine to improve the intrinsic efficacy of existing cancer drugs and potentially allow for lower doses of the conventional agents, which could help mitigate their side effects. nih.gov

The use of L-canavanine in combination with arginine deprivation strategies is also being investigated, particularly in cancers like glioblastoma that exhibit metabolic dependencies on exogenous arginine. mdpi.comresearchgate.net This combinatory approach has shown profound effects on glioblastoma cell viability, morphology, motility, and adhesion in vitro. mdpi.com Further research is needed to fully understand the mechanisms of synergy and to translate these findings into clinical applications for various cancers and potentially other diseases where L-arginine metabolism plays a crucial role. researchgate.net

Here is a table summarizing some reported synergistic combinations with L-Canavanine:

Combination TherapyCancer Cell Lines TestedObserved EffectReference
L-Canavanine + VinblastineHeLa, Hepatocellular carcinoma cellsSynergistic mdpi.comresearchgate.net
L-Canavanine + PaclitaxelHeLa, Hepatocellular carcinoma cellsSynergistic mdpi.comresearchgate.net
L-Canavanine + DoxorubicinHeLa, Caco-2, MIA PaCa-2, BxPC-3, Hep G2, SK-HEP-1, MCF-7Synergistic peerj.comnih.gov
L-Canavanine + CisplatinHeLa, Caco-2, MIA PaCa-2, BxPC-3, Hep G2, SK-HEP-1, MCF-7Synergistic peerj.comnih.gov
L-Canavanine + 5-FluorouracilColonic tumor cells, MCF-7Synergistic nih.govnih.gov
L-Canavanine + Amphotericin-BMCF-7Potentiation nih.gov
L-Canavanine + Arginine DeprivationGlioblastoma cells (U251MG, U87MG)Profound effects mdpi.com

Further Characterization of L-Canavanine's Role in Plant-Microbe and Plant-Plant Interactions

L-canavanine plays a significant ecological role as a natural defense compound produced by leguminous plants. It acts as an allelochemical, deterring herbivores, particularly insects, and inhibiting the growth of competing plants and microorganisms. researchgate.netnih.govmdpi.comfrontiersin.orgjst.go.jp Further characterization of these complex interactions is an active area of research.

In plant-insect interactions, L-canavanine's toxicity is a key defense mechanism against phytophagous insects. researchgate.netnih.gov However, some insects have evolved mechanisms to tolerate or detoxify L-canavanine, leading to co-evolutionary dynamics. researchgate.net Understanding the biochemical basis of this resistance in adapted insects provides insights into potential strategies for pest control and the evolution of detoxification pathways. pnas.org

L-canavanine also influences plant-microbe interactions in the rhizosphere, the area around plant roots. It is exuded by the roots of certain legumes, such as hairy vetch (Vicia villosa), and can significantly alter the composition and diversity of the soil microbial community. mdpi.comfrontiersin.orgnih.gov L-canavanine has been shown to have selective effects on different bacterial species, inhibiting the growth of some while potentially promoting others, such as certain plant growth-promoting rhizobacteria (PGPR). frontiersin.orgnih.gov This influence on the microbial community can impact nutrient cycling, plant health, and the establishment of symbiotic relationships, such as those between legumes and rhizobia. researchgate.netnih.gov

Furthermore, L-canavanine acts as an allelochemical in plant-plant interactions, suppressing the growth of competing plant species. mdpi.comjst.go.jp Its phytotoxic effect is linked to the disruption of arginine metabolism in sensitive plants. mdpi.comjst.go.jpnih.gov Research continues to explore the specific mechanisms by which L-canavanine exerts its allelopathic effects on neighboring plants and the ecological consequences of its release into the soil. mdpi.comnih.gov

L-canavanine has also been reported to interfere with quorum sensing in bacteria, a process of cell-to-cell communication that regulates gene expression and collective behavior, including biofilm formation. nih.govresearchgate.net By acting as an AHL mimic or through other mechanisms, L-canavanine can disrupt bacterial communication, which has implications for plant-microbe interactions and potentially for controlling bacterial pathogens. nih.govresearchgate.netdntb.gov.ua

Future research in this area will likely focus on a more detailed understanding of the molecular mechanisms underlying L-canavanine's effects on specific microbial species and plant signaling pathways, as well as the ecological consequences of L-canavanine exudation in diverse ecosystems.

Investigation of Mechanisms for Organismal Tolerance and Detoxification of L-Canavanine

Organisms exposed to L-canavanine have evolved various mechanisms to tolerate or detoxify this potent antimetabolite. Investigating these mechanisms provides crucial insights into the biochemical adaptations that allow organisms to survive in the presence of L-canavanine and can also inform strategies for mitigating its toxicity or enhancing its selective action. wikipedia.org

One key mechanism of tolerance is the efficient metabolic detoxification of L-canavanine. Different organisms employ distinct enzymatic pathways for this purpose. For example, the tobacco budworm, Heliothis virescens, detoxifies L-canavanine primarily through reductive cleavage to guanidine (B92328) and L-homoserine, mediated by a this compound hydrolase enzyme in the larval gut. researchgate.netpnas.orgosti.govresearchgate.netuky.eduacs.org This enzyme catalyzes the irreversible hydrolysis of L-canavanine to L-homoserine and hydroxyguanidine. pnas.org

In contrast, the bruchid beetle Caryedes brasiliensis, which feeds on this compound-rich seeds, hydrolytically cleaves L-canavanine to L-canaline and urea (B33335), a reaction catalyzed by arginase. pnas.orgresearchgate.netuky.edu The resulting urea is then further degraded to ammonia (B1221849), which the beetle can utilize as a nitrogen source. pnas.orgresearchgate.netuky.edu L-canaline, a toxic metabolite itself, is also detoxified by this beetle through reductive deamination to form homoserine and ammonia. wikipedia.org

Another mechanism of tolerance involves the selective avoidance of L-canavanine incorporation into nascent proteins. Some organisms possess highly discriminatory arginyl-tRNA synthetases that can distinguish between L-arginine and L-canavanine, minimizing the misincorporation of the analog. wikipedia.org While arginyl-tRNA synthetase readily esterifies L-CAN to tRNAArg in sensitive organisms, organisms like Caryedes brasiliensis have evolved enzymes with enhanced selectivity. researchgate.netwikipedia.org

Furthermore, some plants that produce L-canavanine have mechanisms to compartmentalize it or convert it to less toxic compounds during germination. For instance, in hairy vetch, L-canavanine content in roots declines after germination as it is converted to cyanamide (B42294). frontiersin.orgnih.gov

Future research aims to fully characterize the diverse enzymatic pathways and molecular mechanisms involved in L-canavanine tolerance and detoxification across different species. This includes identifying the specific enzymes involved, understanding their catalytic mechanisms, and exploring the genetic and regulatory factors that control their expression. Such studies can provide valuable knowledge for developing strategies to either enhance the toxicity of L-canavanine against pests or cancer cells, or to protect non-target organisms from its adverse effects.

Here is a table summarizing some reported detoxification pathways:

OrganismPrimary Detoxification PathwayKey Enzymes InvolvedProducts FormedReference
Heliothis virescensReductive cleavage of L-canavanineThis compound hydrolase, ReductaseGuanidine, L-Homoserine researchgate.netpnas.orgosti.govresearchgate.netacs.org
Caryedes brasiliensisHydrolytic cleavage of L-canavanine and L-canaline detoxificationArginase, Urease, Reductive deamination enzymeL-Canaline, Urea, Homoserine, Ammonia pnas.orgwikipedia.orgresearchgate.netuky.edu
Pseudomonas speciesElimination of hydroxyguanidine from this compoundThis compound-γ-lyaseHomoserine, Hydroxyguanidine researchgate.net

Q & A

Q. Advanced Consideration :

  • Pathway Analysis : Validate iNOS inhibition using western blotting or qPCR for iNOS expression. Compare with selective iNOS inhibitors (e.g., 1400W) to isolate L-canavanine’s mechanism .

What molecular mechanisms underlie L-canavanine detection in Drosophila gustatory systems?

Advanced Research Question
Methodological Answer:

  • Genetic Tools : Use Gr66a-GAL4 or Gr8a-GAL4 drivers to target bitter-sensing gustatory receptor neurons (GRNs). Knock down candidate receptors (e.g., DmXR GPCR or Gao47A G-protein) via RNAi .
  • Behavioral Assays :
    • Proboscis Extension Reflex (PER) : Test response to sucrose mixed with L-canavanine. Suppressed PER indicates aversion .
    • Premature Retraction (PR) : Quantify PR frequency in mtt mutant flies; reduced PR suggests impaired L-canavanine detection .
  • Rescue Experiments : Express DmXR or Gao47A in specific GRNs (e.g., Gr66a-GRNs) of mutant flies to restore aversion behavior .
  • Key Findings : L-canavanine detection requires GR8a/GR66a receptor complexes and DmXR-Gαo signaling, highlighting a metabotropic pathway distinct from canonical ionotropic GR signaling .

How can researchers resolve contradictions in L-canavanine’s immunomodulatory effects across experimental models?

Advanced Research Question
Methodological Answer:

  • Contextual Variables :
    • Dosage : Primate studies show autoimmune induction at high doses (e.g., alfalfa seed diets), while in vitro cytoprotection occurs at low doses (5–10 µM). Standardize dose ranges per model .
    • Species Specificity : Human/primates exhibit L-canavanine-induced lupus-like symptoms, whereas Drosophila and rodent models show aversion or cytoprotection. Cross-validate using human cell lines (e.g., THP-1 macrophages) .
  • Experimental Design :
    • Longitudinal Studies : In primates, monitor anti-dsDNA antibodies and hemolytic anemia over weeks to capture delayed autoimmune responses .
    • Pathway Crosstalk : Assess interactions between iNOS inhibition (cytoprotective) and MHC-II activation (pro-autoimmune) via transcriptomics or cytokine profiling .

What strategies are recommended for identifying novel L-canavanine receptors in non-model organisms?

Advanced Research Question
Methodological Answer:

  • Heterologous Expression : Screen candidate GPCRs or GRs in Xenopus oocytes or HEK293 cells. Measure calcium flux or cAMP changes upon L-canavanine exposure .
  • CRISPR-Cas9 Knockouts : Generate receptor-deficient lines in target organisms (e.g., Aedes aegypti) and test feeding aversion via two-choice assays .
  • Phylogenetic Analysis : Compare GR/GPCR sequences from L-canavanine-sensitive species (e.g., Drosophila) with resistant taxa to identify conserved binding domains .

How should researchers formulate hypotheses to investigate L-canavanine’s dual role as a toxin and cytoprotectant?

Basic Research Question
Methodological Answer:

  • PICO Framework :
    • Population : Neuronal cells (PC12) vs. immune cells (primate lymphocytes).
    • Intervention : Low-dose (5 µM) vs. high-dose (1 mM) L-canavanine.
    • Comparison : CoCl₂-induced stress vs. spontaneous autoimmune activation.
    • Outcome : Cell viability vs. anti-nuclear antibody titers .
  • Hypothesis Example :
    "L-canavanine exhibits dose-dependent biphasic effects, inhibiting iNOS-mediated cytotoxicity at low concentrations but promoting MHC-II-mediated autoimmunity at high concentrations."
  • Validation : Use dose-response curves in multiple cell types and measure biomarkers (e.g., NO for cytoprotection, IFN-γ for autoimmunity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.